molecular formula C6H14ClNO5 B12399334 D(+)-Galactosamine-13C (hydrochloride)

D(+)-Galactosamine-13C (hydrochloride)

Cat. No.: B12399334
M. Wt: 216.62 g/mol
InChI Key: CBOJBBMQJBVCMW-CSWWAADGSA-N
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Description

D(+)-Galactosamine-13C (hydrochloride) is a useful research compound. Its molecular formula is C6H14ClNO5 and its molecular weight is 216.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality D(+)-Galactosamine-13C (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D(+)-Galactosamine-13C (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14ClNO5

Molecular Weight

216.62 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxy(113C)hexanal;hydrochloride

InChI

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1/i1+1;

InChI Key

CBOJBBMQJBVCMW-CSWWAADGSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H]([13CH]=O)N)O)O)O)O.Cl

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.Cl

Origin of Product

United States

Foundational & Exploratory

Tracing the Toxic Flux: A Technical Guide to D(+)-Galactosamine-13C Metabolism in Hepatotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Mechanistic Basis of Galactosamine Toxicity

D(+)-Galactosamine (GalN) is a hepatotoxic agent unique in its mechanism: it does not cause direct oxidative stress or DNA alkylation initially. Instead, it induces liver injury through a "metabolic trap" that depletes the hepatic pool of uracil nucleotides (UTP, UDP, UMP).

To understand GalN metabolism using 13C-labeled isotopomers, one must first map its interference with the Leloir Pathway —the standard route for galactose metabolism.

The UTP Trap Mechanism

GalN mimics D-galactose and enters hepatocytes via the GLUT2 transporter. Once inside, it is rapidly phosphorylated by galactokinase (GALK) to form Galactosamine-1-phosphate (GalN-1-P).

The critical error occurs at the next step, catalyzed by galactose-1-phosphate uridylyltransferase (GALT) . GALT transfers a uridyl group from UDP-Glucose to GalN-1-P, creating UDP-Galactosamine (UDP-GalN) .

  • The Trap: Unlike UDP-Galactose, UDP-GalN is a poor substrate for the epimerase (GALE) and cannot be easily recycled or utilized for glycogen synthesis.

  • The Consequence: The uridyl group (derived from UTP) becomes sequestered in UDP-GalN and its derivatives (UDP-Glucosamine, UDP-N-acetyl-hexosamines). This rapid accumulation drains the cytosolic UTP pool.

  • The Toxicity: Without UTP, RNA polymerase II cannot synthesize mRNA. Transcriptional arrest ensues, protein synthesis fails, and the hepatocyte undergoes necrosis.

Visualization: The Leloir Interference Pathway

GalN_Metabolism GalN D(+)-Galactosamine (Exogenous Toxin) GalN1P GalN-1-Phosphate GalN->GalN1P GALK (ATP -> ADP) UDPGalN UDP-GalN (The Trap) GalN1P->UDPGalN GALT UDPGlc UDP-Glucose (Donor) UDPGlc->UDPGalN Uridyl Transfer UTP UTP Pool (Critical Resource) UDPGalN->UTP Seqesters Uridyl Prevents Regeneration Necrosis Hepatocellular Necrosis UDPGalN->Necrosis Accumulation UTP->UDPGlc UGP2 RNA mRNA Synthesis UTP->RNA Required Substrate UTP->RNA Depletion Blocks Synthesis

Figure 1: The Galactosamine "Trap." GalN siphons UTP into a metabolic dead-end (UDP-GalN), halting RNA synthesis.

Part 2: Experimental Design with 13C-Isotopomers

Using D(+)-Galactosamine-13C (specifically [1-13C]GalN ) transforms this toxicity model from a "black box" into a quantifiable flux system.

Why [1-13C]Galactosamine?

While uniform labeling ([U-13C]) is possible, [1-13C]GalN is the gold standard for this specific application because:

  • Anomeric Specificity: The C1 position (anomeric carbon) undergoes specific chemical shifts during phosphorylation and uridylation.

  • Signal Clarity: In 13C-NMR or HSQC experiments, the C1 doublet of the alpha and beta anomers provides a clean spectral signature distinct from endogenous glucose or glycogen.

  • Flux Tracing: You can distinguish between the toxin's fate (UDP-GalN) and the cell's compensatory response (e.g., upregulation of pyrimidine synthesis) if you co-administer unlabeled glucose.

Analytical Platforms: NMR vs. MS

For GalN metabolism, NMR is superior for structural elucidation of the sugar-nucleotides, while LC-MS offers higher sensitivity for low-abundance intermediates.

FeatureNuclear Magnetic Resonance (NMR)Liquid Chromatography-Mass Spec (LC-MS)
Primary Target UDP-GalN, UDP-GlcN, UTP, ATPLow-level glycolytic intermediates
Sample Prep Minimal (Extraction only)Complex (Derivatization often required)
Isotopomer ID Positional isotopomers (C1 vs C6) visible directlyMass isotopomer distribution (MID)
Quantification Absolute (with internal standard)Relative (requires standard curves)
Throughput Medium (15-60 min/sample)High (10-20 min/sample)

Part 3: Detailed Protocol – In Vitro Flux Analysis

This protocol describes the assessment of GalN metabolism in primary rat hepatocytes or HepG2 cells using [1-13C]GalN.

Reagents & Materials[1][2][3]
  • Tracer: D-Galactosamine Hydrochloride [1-13C] (99 atom % 13C).

  • Cell Model: Primary Rat Hepatocytes (freshly isolated) or HepG2/C3A.

  • Media: William’s E Medium (glucose-free or low-glucose to maximize tracer uptake).

  • Quenching Agent: 60% Methanol (pre-chilled to -40°C) with 10 mM Ammonium Bicarbonate.

  • Internal Standard: DSS (for NMR) or 13C-Yeast Extract (for MS).

Step-by-Step Methodology
1. Pulse-Chase Setup
  • Equilibration: Culture hepatocytes in 6-well plates (

    
     cells/well) for 4 hours to allow attachment.
    
  • Pulse: Replace media with warm William’s E containing 2 mM [1-13C]GalN .

    • Note on Concentration: 2-4 mM is the threshold for UTP depletion in vitro.

  • Time Points: Harvest cells at T=0, 15, 30, 60, and 120 minutes. The reaction is fast; early time points capture the GalN-1-P to UDP-GalN transition.

2. Metabolic Quenching (Critical)

Metabolism must be stopped instantly to preserve the phosphorylation state of nucleotides.

  • Aspirate media rapidly.

  • Immediately flood the well with 1 mL of -40°C 60% Methanol .

  • Scrape cells on ice and transfer to a pre-chilled tube.

  • Freeze-thaw: Cycle 3x between liquid nitrogen and 37°C water bath to lyse cells fully.

3. Biphasic Extraction
  • Add 400 µL Chloroform and 200 µL Water to the lysate.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Result:

    • Upper Phase (Aqueous): Contains [1-13C]GalN metabolites (UDP-sugars), UTP, ATP.

    • Lower Phase (Organic): Lipids (relevant for late-stage toxicity, not immediate flux).

  • Collect the upper phase and lyophilize (freeze-dry) to a powder.

4. NMR Sample Preparation
  • Reconstitute the powder in 600 µL Deuterium Oxide (D2O) containing 0.5 mM DSS (chemical shift reference).

  • Adjust pH to 7.4 using dilute NaOD/DCl (pH affects chemical shifts of phosphate groups).

  • Transfer to 5mm NMR tubes.

Visualization: The Experimental Workflow

Workflow cluster_0 Cell Phase cluster_1 Extraction Phase cluster_2 Analysis Phase Cells Hepatocytes (Culture) Dosing Add [1-13C]GalN (2 mM) Cells->Dosing Quench Quench (-40°C MeOH) Stops Kinases Dosing->Quench T = 0-120 min Extract Biphasic Extraction (CHCl3 / MeOH / H2O) Quench->Extract Lyophilize Lyophilize Aqueous Phase Extract->Lyophilize Recon Reconstitute in D2O + DSS Standard Lyophilize->Recon NMR 1H-13C HSQC NMR Quantify UDP-GalN Recon->NMR

Figure 2: End-to-end workflow for tracking 13C-Galactosamine fate in hepatocytes.

Part 4: Data Analysis & Self-Validating Logic

The scientific integrity of this assay relies on a Self-Validating System . If the experiment is performed correctly, the data must show an inverse correlation between the toxin metabolite and the cellular energy currency.

Spectral Assignment (The Fingerprint)

In a 1H-13C HSQC spectrum, look for these specific cross-peaks:

  • [1-13C]GalN (Substrate): ~93 ppm (13C) / 5.3 ppm (1H) (alpha-anomer).

  • UDP-[1-13C]GalN (Product): ~95.5 ppm (13C) / 5.5 ppm (1H).

    • Validation: This peak should appear within 15-30 minutes.

  • UDP-[1-13C]GlcN (Epimerized Product): Distinct shift slightly upfield from the GalN derivative.

The "UTP Trap" Calculation

You must quantify the depletion of the endogenous UTP pool. Since UTP is not labeled (unless you also added 13C-Glucose), you measure its total abundance via 1H-NMR or 31P-NMR.

Validation Logic:



Where 

is the sum of UTP, UDP, and UMP.

If the rise in 13C-UDP-GalN does not match the drop in UTP, check for:

  • Leakage: Cell membrane integrity loss (LDH release) allowing nucleotides to leak into media.

  • Salvage: Uridine added to media (rescue effect) will skew this ratio.

Quantitative Output Table

Summarize your findings in this format:

MetaboliteT=0 min (mM)T=60 min (mM)% Change13C Enrichment (%)
GalN (Free) 2.000.50-75%99% (Tracer)
GalN-1-P 0.000.80N/A>90%
UDP-GalN 0.000.65N/A>90%
UTP (Endogenous) 1.200.30-75% <1.1% (Natural)
ATP 2.502.40-4%<1.1%

Interpretation: The drastic drop in UTP with stable ATP confirms the toxicity is specific to uridyl trapping, not general mitochondrial failure (which would deplete ATP).

Part 5: Troubleshooting & Quality Control

The "Split Peak" Issue

Problem: In 1H-NMR, the anomeric proton of GalN splits due to J-coupling with the enriched C1. Solution: This is expected (


 Hz). Do not integrate just the central peak; integrate the entire doublet satellite system. Alternatively, use 13C-decoupled 1H-NMR  for simplified quantification.
Purity of Tracer

Ensure the [1-13C]GalN is free of Galactose. Even 1% Galactose impurity can prime the Leloir pathway and alter kinetic rates, as Galactose induces GALT expression.

pH Sensitivity

UDP-sugars are acid-labile.

  • Risk: If the extraction remains acidic (e.g., PCA extraction without neutralization), the UDP-GalN will hydrolyze back to UMP + GalN-1-P.

  • Control: Always neutralize extracts to pH 7.0–7.4 immediately.

References

  • Keppler, D., et al. (1974). Selective uridine triphosphate deficiency induced by D-galactosamine in liver and reversed by pyrimidine nucleotide precursors.[1] Journal of Biological Chemistry.[1]

  • Coen, M., et al. (2007). Heteronuclear 1H-31P Statistical Total Correlation NMR Spectroscopy of Intact Liver for Metabolic Biomarker Assignment: Application to Galactosamine-Induced Hepatotoxicity. Analytical Chemistry.[2][3][4]

  • Grankvist, N., et al. (2018). Profiling the metabolism of human cells by deep 13C labeling. Cell Chemical Biology.

  • Hasenour, C.M., et al. (2020). In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions. Cell Metabolism.[5][6][4][7][8]

  • Creative Proteomics. Overview of 13C Metabolic Flux Analysis.

Sources

Technical Guide: Applications of Stable Isotope Labeled Amino Sugars in Glycobiology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of stable isotope-labeled amino sugars (e.g.,


-GlcNAc, 

-Glutamine) for dissecting the structural and functional complexity of the glycome. Unlike proteomics, where the template is DNA-encoded, the glycome is non-template driven, relying on the metabolic flux of the Hexosamine Biosynthetic Pathway (HBP). This guide provides researchers with high-fidelity methodologies for Quantitative Glycoproteomics (IDAWG) , NMR Structural Elucidation , and Metabolic Flux Analysis , emphasizing self-validating protocols and mechanistic causality.

Part 1: Mechanistic Foundation – The Hexosamine Biosynthetic Pathway (HBP)[1][2][3]

The utility of labeled amino sugars relies entirely on their entry and processing within the HBP. Understanding the specific entry points of isotopic tracers is critical for experimental design.

Pathway Logic and Isotope Entry
  • Glucose Entry:

    
    Glucose enters via glycolysis but dilutes the label across all metabolic pools (amino acids, lipids, glycans).
    
  • Glutamine Entry: The amide nitrogen of Glutamine is the sole donor for the conversion of Fructose-6-P to Glucosamine-6-P. Therefore, amide-

    
    -Gln is a specific reporter for all amino sugars (GlcNAc, GalNAc, Sialic Acids).[1]
    
  • GlcNAc Salvage: Exogenous labeled GlcNAc (e.g.,

    
    -GlcNAc) bypasses the rate-limiting enzyme (GFAT), directly entering the pool of UDP-GlcNAc.
    
Visualization: HBP and Isotope Tracing

The following diagram illustrates the HBP, highlighting where specific stable isotopes enter the pathway to generate isotopically labeled UDP-GlcNAc, the donor for downstream glycosylation.[2]

HBP_Pathway Glucose Glucose (13C Entry) Fruc6P Fructose-6-P Glucose->Fruc6P Glycolysis GlcN6P Glucosamine-6-P Fruc6P->GlcN6P GFAT (Rate Limiting) Gln Glutamine (15N-Amide Entry) Gln->GlcN6P N-Donor GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc Exogenous GlcNAc (13C/15N Entry) GlcNAc->GlcNAc6P Salvage Pathway (Kinase) UDP_GlcNAc UDP-GlcNAc (Activated Donor) GlcNAc6P->UDP_GlcNAc Glycans N/O-Glycans & O-GlcNAc UDP_GlcNAc->Glycans Glycosyltransferases

Caption: Hexosamine Biosynthetic Pathway showing entry points for 13C-Glucose, 15N-Glutamine, and exogenous GlcNAc tracers.[2]

Part 2: Quantitative Glycoproteomics (IDAWG & GlyProSILC)

Standard SILAC labels the protein backbone (Arg/Lys) but leaves the glycan invisible to mass shifts. To quantify changes in glycosylation occupancy or structure, researchers must label the sugar moieties directly.

IDAWG (Isotopic Detection of Aminosugars With Glutamine)

Concept: By substituting standard Glutamine with amide-


-Gln in the media, the heavy nitrogen is incorporated into every GlcNAc, GalNAc, and Sialic Acid residue.[1]
  • Mass Shift: +1 Da per HexNAc/Sialic acid. A typical N-glycan (e.g.,

    
    ) will exhibit a mass shift of +6 Da (4 HexNAc + 2 NeuAc).
    
  • Advantage: Allows differentiation between "light" (control) and "heavy" (treated) glycomes in a single MS run.

GlyProSILC (Concurrent Protein & Glycan Labeling)

Concept: Combines SILAC (


 Arg/Lys) with IDAWG (

-Gln).
  • Outcome: Provides independent quantification of protein expression levels versus glycosylation occupancy.[3] If a glycoprotein is upregulated by 2-fold, but its glycosylation signal also increases by 2-fold, the occupancy is unchanged. GlyProSILC decouples these variables.

Experimental Protocol: IDAWG Labeling

Objective: Achieve >95% isotopic incorporation into the cellular glycome.

Materials:

  • Dialyzed Fetal Bovine Serum (dFBS) – Critical to remove unlabeled Gln/Glucosamine.

  • Glutamine-free DMEM/RPMI.

  • Amide-

    
    -L-Glutamine (enrichment >98%).
    

Step-by-Step Workflow:

  • Media Preparation:

    • Reconstitute Glutamine-free medium with 10% dFBS.

    • Add amide-

      
      -Gln to a final concentration of 2-4 mM (cell line dependent).
      
    • Note: Do not use total

      
      -Gln (amine + amide) if you only want to trace the hexosamine nitrogen; however, amide-only labeling is most specific to the HBP.
      
  • Adaptation & Expansion:

    • Passage cells into the labeled medium.[4]

    • Validation Check: Perform at least 5-6 cell doublings to ensure turnover of the pre-existing glycome.

    • Causality: Glycans on long-lived proteins (e.g., integrins) turnover slowly. Insufficient doubling time results in "satellite peaks" in MS spectra, complicating quantification.

  • Lysis & Enrichment:

    • Harvest cells and lyse in SDS-free buffer (e.g., 8M Urea).

    • Mix "Heavy" and "Light" lysates at 1:1 ratio based on protein concentration.

    • Digest with Trypsin (for glycopeptides) or PNGase F (to release N-glycans).[3]

  • MS Analysis:

    • Analyze via LC-MS/MS.[5][1][6][7][8]

    • Data Processing: Look for mass pairs separated by the number of nitrogen atoms in the glycan composition.

Table 1: Comparison of Labeling Strategies

MethodTracerTargetMass ShiftKey Limitation
SILAC

Arg/Lys
Protein Backbone+6/+10 Da (Arg)Glycan invisible; Gln-to-Glu conversion.
IDAWG Amide-

Gln
Amino Sugars+1 Da per HexNAcGln breakdown in media; requires dFBS.
13C-GlcNAc

GlcNAc
GlcNAc/GalNAc+6 Da per HexNAcExpensive; salvage pathway competition.

Part 3: NMR Structural Elucidation[10]

NMR analysis of glycoproteins is hampered by signal overlap. Stable isotope labeling acts as a spectral filter, allowing researchers to "light up" specific residues.

Sparse Labeling Strategy

Uniform labeling (


) in mammalian cells is prohibitively expensive. A "sparse" labeling approach is superior for structural biology.
  • Tracer:

    
    Glucose or specific precursors like 
    
    
    
    GlcNAc.
  • Mechanism: When

    
    GlcNAc is fed, the label is incorporated specifically into the C1 anomeric position of GlcNAc residues in the glycan.
    
  • Application: This simplifies the HSQC spectrum, showing only the anomeric protons/carbons of GlcNAc, enabling rapid assignment of branching patterns (e.g., bisecting GlcNAc vs. antennary GlcNAc).

Workflow: NMR Sample Preparation
  • Culture: Grow HEK293 or CHO cells in standard media supplemented with 2 g/L

    
    GlcNAc.
    
  • Purification: Purify the glycoprotein (e.g., IgG) via Protein A/G chromatography.

  • Enzymatic Treatment: Optionally treat with neuraminidase to collapse terminal heterogeneity, sharpening NMR signals.

  • Acquisition: Run 2D

    
    -
    
    
    
    HSQC.
    • Result: Distinct peaks for GlcNAc residues linked

      
      1-2, 
      
      
      
      1-4, or
      
      
      1-6, allowing topology determination.

Part 4: Metabolic Flux Analysis (MFA)

Quantifying the rate of HBP flux is crucial in diabetes and cancer research.[2] Static concentration measurements of UDP-GlcNAc are insufficient; flux (turnover) is the true metric of pathway activity.

Flux Protocol

Objective: Determine the fractional synthesis rate of UDP-GlcNAc.

  • Pulse: Switch cells to media containing

    
    Glucose or 
    
    
    
    Glucosamine.
  • Chase: Harvest cells at multiple time points (e.g., 0, 15, 30, 60 min).

  • Extraction: Metabolite extraction using cold acetonitrile/methanol (40:40:20).

  • Analysis: LC-MS/MS targeting the UDP-GlcNAc transition.

  • Calculation: Plot the Mass Isotopomer Distribution (MID). The rate of appearance of the M+6 isotopologue reflects HBP flux.[5]

Part 5: References

  • Orlando, R. et al. (2013). "IDAWG: Metabolic Incorporation of Stable Isotope Labels for Quantitative Glycomics of Cultured Cells." Journal of Proteome Research. Link

  • Mechref, Y. et al. (2024).[8] "4-plex Quantitative Glycoproteomics using Glycan/Protein-Stable Isotope Labeling in Cell Culture." Journal of Proteomics. Link

  • Bertozzi, C.R. et al. (2020).[9] "Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation." PNAS. Link

  • Prestegard, J.H. et al. (2020). "Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose." Glycobiology. Link

  • Chatham, J.C. et al. (2020).[9][10] "First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart."[5] Journal of Biological Chemistry. Link

Sources

advantages of Carbon-13 labeling in galactosamine metabolic studies

Advanced Metabolic Profiling of Galactosamine: The -Labeling Advantage

Executive Summary

Galactosamine (GalN) is a potent hepatotoxin used extensively to model liver injury and a critical amino sugar in glycoconjugate biosynthesis. Traditional radiolabeling (

Carbon-13 (

) labeling
metabolic flux analysis (MFA)

This guide outlines how

Mechanistic Rationale: Why for GalN?

The "UTP Trap" and Metabolic Resolution

GalN toxicity stems from its rapid phosphorylation and uridylation, which depletes the hepatic UTP pool and halts RNA synthesis.

  • The

    
     Limitation:  Radiolabels count total accumulation but cannot distinguish between free GalN, GalN-1-Phosphate, and UDP-GalN without complex chromatographic separation.
    
  • The

    
     Advantage: 
    
    
    -NMR (often combined with
    
    
    -NMR) allows for the simultaneous, non-invasive monitoring of the depletion of UTP and the accumulation of UDP-GalN . The chemical shift dispersion of
    
    
    (0–200 ppm) resolves the specific anomeric carbons of these intermediates in real-time.
Epimer Differentiation (UDP-GalN vs. UDP-GlcNAc)

A critical challenge in amino sugar metabolism is distinguishing UDP-Galactosamine (toxic accumulator) from its isomer UDP-N-Acetylglucosamine (UDP-GlcNAc, essential for O-GlcNAcylation).

  • Mass Spectrometry: Both molecules have the exact same mass (

    
     607.35 for the UDP-HexNAc forms).
    
  • 
     Solution:  Using 
    
    
    -labeled precursors and analyzing the isotopologue distribution of the sugar moiety fragments (via MS/MS) or unique scalar couplings (via NMR) allows for the deconvolution of these pools based on their distinct biosynthetic turnover rates.

Experimental Workflow

Tracer Selection Strategy

The choice of tracer dictates the resolution of the metabolic map.[1][2]

TracerTarget PathwayAdvantage
[1-

]-Galactosamine
GalN Clearance & GalN-1-P formationDirect Tracking: specifically labels the toxic pathway without background noise from glycolysis.
[U-

]-Glucose
Global Flux PerturbationSystemic View: Monitors how GalN treatment collapses the TCA cycle and glycolytic flux (Warburg effect).
[1,2-

]-Glucosamine
Hexosamine Biosynthetic Pathway (HBP)Comparative Flux: Tracks the parallel synthesis of UDP-GlcNAc to contrast with GalN metabolism.
Protocol: In Vivo -GalN Flux Analysis (Mouse Model)

Objective: Quantify hepatic UDP-sugar pool accumulation and UTP depletion.

Phase 1: Administration

  • Fasting: Fast mice for 6 hours to deplete glycogen (improves

    
     signal-to-noise).
    
  • Tracer Injection: Administer [1-

    
    ]-GalN (200 mg/kg) via intraperitoneal (IP) injection.
    
    • Control: Co-inject [U-

      
      ]-Glucose (trace amount) to monitor central carbon metabolism stability.
      
  • Time Course: Harvest liver tissue at 30, 60, and 120 minutes post-injection.

Phase 2: Metabolite Extraction (Quenching)

  • Critical Step: Metabolism must be halted instantly to preserve high-energy phosphates (UTP/UDP-GalN).

  • Freeze Clamp: Excise liver and immediately clamp with Wollenberger tongs pre-cooled in liquid nitrogen (

    
    ).
    
  • Pulverization: Grind tissue to fine powder under

    
    .
    
  • Extraction: Add ice-cold Acetonitrile:Methanol:Water (40:40:20) to the powder. Vortex and centrifuge at 15,000 x g for 10 min at 4°C.

  • Supernatant: Collect for LC-MS or dry down for NMR reconstitution (in

    
    ).
    

Phase 3: Analytical Detection

  • Method A: HILIC-HRMS (High Sensitivity)

    • Column: Amide-based HILIC column (e.g., Waters BEH Amide).

    • Mobile Phase: A: 10 mM Ammonium Acetate (pH 9.0); B: Acetonitrile.

    • Target: Monitor the transition of

      
       608.35 (labeled UDP-GalN) vs. endogenous 607.35.
      
  • Method B:

    
    -NMR (Structural Specificity) 
    
    • Pulse Sequence: Proton-decoupled

      
       (ZGPG) or HET-STOCSY (Heteronuclear Statistical Total Correlation Spectroscopy).
      
    • Target Signals: Look for the

      
      -anomeric doublet of UDP-GalN at ~95.4 ppm.
      

Visualization of Metabolic Pathways[1][3][4]

The following diagram illustrates the entry of Galactosamine into the hepatocyte, its "trapping" as UDP-GalN, and the competitive inhibition of the UTP pool.

GalactosamineMetabolismcluster_legendPathway LegendGalNGalactosamine(Extracellular)GalN_cytoGalactosamine(Intracellular)GalN->GalN_cytoTransportGalN_1PGalN-1-Phosphate(Accumulates)GalN_cyto->GalN_1PPhosphorylationUDP_GalNUDP-Galactosamine(Toxic Trap)GalN_1P->UDP_GalNUridylation(Consumes UTP)UTPUTP PoolUTP->UDP_GalNDepletionRNARNA/Protein SynthesisUDP_GalN->RNAInhibitionUDP_GlcUDP-GlucoseUDP_GalN->UDP_GlcInhibitionUDP_GalUDP-GalactoseUDP_Glc->UDP_GalNormal GALE fluxGKGalactokinase(GALK)GALTGALT(Uridyltransferase)GALEEpimerase(GALE)key1Blue: Tracer Entrykey2Red: Toxic Block/Depletion

Caption: Figure 1. The Galactosamine "Trap". GalN is rapidly phosphorylated and uridylated, consuming the hepatic UTP pool.

Data Interpretation & Quantitative Analysis

Mass Isotopomer Distribution (MID)

When using [U-

MetaboliteIsotopomerInterpretation
UDP-GalN M+0 (Unlabeled)Pre-existing pool (Endogenous).
UDP-GalN M+6 (Fully Labeled)De novo synthesis from labeled precursor (High turnover).
UDP-GalN M+2 (Acetyl group)Indicates acetylation via Acetyl-CoA (if using

-Glucose).
UTP M+5 (Ribose)Indicates active Pentose Phosphate Pathway flux feeding nucleotide synthesis.
Flux Calculation (Self-Validating Logic)

To validate that the observed toxicity is due to UTP depletion and not non-specific necrosis:

  • Measure Ratio: Calculate the

    
     ratio.
    
  • Validation: A sharp increase in this ratio preceding the release of liver enzymes (ALT/AST) confirms the metabolic mechanism of injury. If ALT rises before the ratio shifts, the injury is likely off-target.

References

  • Comparison of

    
     and 
    
    
    Labeling:
    • BenchChem. "A Head-to-Head Comparison of 13C and 14C as Metabolic Tracers."
  • Galactosamine Hepatotoxicity Mechanism

    • Maes, M. et al. "HepatoDyn: A Dynamic Model of Hepatocyte Metabolism That Integrates 13C Isotopomer Data."[3] PLOS Computational Biology, 2016.

  • UDP-Sugar Analysis by LC-MS

    • Nakajima, K. et al. "Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans." Journal of Biological Chemistry, 2013.
  • HET-STOCSY NMR for GalN Toxicity

    • Crockford, D.J. et al. "Heteronuclear 1H-31P statistical total correlation NMR spectroscopy of intact liver for metabolic biomarker assignment: application to galactosamine-induced hepatotoxicity." Analytical Chemistry, 2008.
  • 13C-Galactose Tracing (Leloir Pathway)

    • Berry, G.T. et al. "Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance."[4] Molecular Genetics and Metabolism, 2004.

An In-depth Technical Guide to D(+)-Galactosamine-¹³C Utilization in UDP-GalNAc Pool Turnover Studies

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Decoding the Dynamics of Glycosylation

Glycosylation, the attachment of sugar moieties (glycans) to proteins and lipids, is a fundamental post-translational modification that dictates a vast array of cellular functions, from protein folding to cell-cell recognition and signaling.[1] Mucin-type O-glycosylation, initiated by the transfer of N-acetylgalactosamine (GalNAc) from the high-energy donor substrate UDP-GalNAc to serine or threonine residues, is particularly crucial.[2][3][4][5] The enzymes responsible for this initial step are the UDP-GalNAc: polypeptide N-acetylgalactosaminyl-transferases (GalNAc-Ts).[3]

The cellular concentration and turnover rate of the UDP-GalNAc pool are critical regulatory nodes. Dysregulation of this pool is linked to numerous pathologies, including cancer and metabolic diseases, making it a key area of investigation for both basic research and therapeutic development.[1][6] Understanding the kinetics of this nucleotide sugar pool—its synthesis, consumption, and interconversion—provides a window into the cell's metabolic state and its capacity for glycosylation.

This guide provides a comprehensive, field-proven framework for utilizing stable isotope tracing with D(+)-Galactosamine-¹³C (¹³C-GalN) to precisely quantify the turnover of the UDP-GalNAc pool. We will move beyond simple protocols to explain the biochemical rationale behind each step, enabling researchers to design robust, self-validating experiments and interpret their data with confidence.

The Biochemical Nexus: Metabolism of D(+)-Galactosamine

To effectively trace the UDP-GalNAc pool, one must first understand the metabolic journey of the tracer. When exogenous D-Galactosamine is introduced to a cell, it is not degraded for energy but is instead efficiently shunted into the GalNAc salvage pathway .[2] This pathway serves as a direct route to the synthesis of UDP-GalNAc.

The key enzymatic steps are:

  • Phosphorylation: Galactosamine is first phosphorylated by a galactokinase (GALK) to produce Galactosamine-1-Phosphate (GalN-1-P).

  • Uridylation: UDP-GalNAc pyrophosphorylase then catalyzes the reaction of GalN-1-P with UTP to form UDP-GalNAc, the activated sugar donor.[2]

A critical feature of this metabolic network is the reversible interconversion of UDP-GalNAc and its C4 epimer, UDP-N-acetylglucosamine (UDP-GlcNAc), catalyzed by the enzyme UDP-galactose 4'-epimerase (GALE) .[7][8][9] This means that introducing a ¹³C-GalN tracer will inevitably lead to labeling in both the UDP-GalNAc and UDP-GlcNAc pools. This is not a confounding factor but rather an essential biological insight that must be accounted for in the experimental design and data analysis. The de novo synthesis of UDP-GlcNAc via the hexosamine biosynthetic pathway (HBP) from glucose also feeds into this interconnected system.[10][11][12]

Galactosamine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular GalN_13C D(+)-Galactosamine-¹³C (¹³C-GalN) GalN_13C_in ¹³C-GalN GalN_13C->GalN_13C_in Transport GalN1P_13C ¹³C-GalN-1-P GalN_13C_in->GalN1P_13C GALK UDPGalNAc_13C ¹³C-UDP-GalNAc GalN1P_13C->UDPGalNAc_13C UDP-GalNAc Pyrophosphorylase UDPGalNAc_12C UDP-GalNAc Pool UDPGalNAc_13C->UDPGalNAc_12C Incorporation UDPGlcNAc_13C ¹³C-UDP-GlcNAc UDPGlcNAc_12C GALE (Epimerase) UDPGlcNAc_13C->UDPGlcNAc_12C Incorporation Glycoproteins O-GalNAc Glycoproteins UDPGalNAc_12C->Glycoproteins GalNAc-Ts O_GlcNAc O-GlcNAc Proteins UDPGlcNAc_12C->O_GlcNAc OGT HBP Hexosamine Biosynthetic Pathway (from Glucose) HBP->UDPGlcNAc_12C De Novo Synthesis - -

Caption: Metabolic fate of D(+)-Galactosamine-¹³C tracer.

Principle of the Isotopic Tracing Method

The core principle is a pulse-chase or steady-state labeling experiment where ¹³C-GalN is introduced into the cell culture medium. The ¹³C atoms from the tracer are incorporated into the UDP-GalNAc pool via the salvage pathway. By monitoring the abundance of ¹³C-labeled UDP-GalNAc (and UDP-GlcNAc) relative to the unlabeled, endogenous pool over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), we can calculate the pool's fractional enrichment and subsequently its kinetic turnover rate.[13]

Experimental_Workflow start Start: Adherent Cell Culture label Pulse with ¹³C-GalN (Time Course: t₀, t₁, t₂, ... tₙ) start->label quench Rapidly Quench Metabolism (e.g., Cold Solvent) label->quench extract Extract Polar Metabolites (Nucleotide Sugars) quench->extract analyze LC-MS/MS Analysis (HILIC, MRM) extract->analyze data Data Processing: Quantify ¹²C and ¹³C Isotopologues analyze->data calc Calculate Fractional Enrichment vs. Time data->calc model Kinetic Modeling: Determine Turnover Rate (k) calc->model end Result: UDP-GalNAc Pool Turnover Dynamics model->end

Caption: Overall experimental workflow for turnover analysis.

Self-Validating Experimental Protocols

The trustworthiness of a metabolic flux study hinges on meticulous experimental execution. Each phase must be designed to preserve the biological reality of the sample and validate the accuracy of the measurement.

Part A: Cell Culture and Isotope Labeling

This protocol is optimized for adherent mammalian cells.

Materials:

  • Cell line of interest (e.g., HEK293, CHO, HepG2)

  • Standard culture medium (e.g., DMEM, RPMI 1640)

  • Dialyzed Fetal Bovine Serum (dFBS)[14]

  • D(+)-Galactosamine-¹³C₆ (or other isotopic variant)

  • Phosphate-Buffered Saline (PBS)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) to achieve ~70-80% confluency on the day of the experiment. The number of wells should accommodate all time points, including a t=0 control, with at least three biological replicates per condition.

  • Media Acclimatization (Causality: This step is critical): About 18-24 hours before labeling, switch the cells to a medium containing dFBS instead of regular FBS. Standard FBS contains high concentrations of unlabeled amino acids and other small molecules that would compete with the tracer and dilute the label, confounding the results.[14]

  • Labeling Preparation: Prepare the labeling medium by dissolving ¹³C-GalN in the dFBS-containing culture medium.

    • Expertise & Experience: The optimal concentration of ¹³C-GalN must be determined empirically. Start with a range of 50-200 µM. High concentrations of galactosamine can be hepatotoxic by depleting UTP pools.[15][16][17][18] It is imperative to perform a dose-response curve and assess cell viability (e.g., via Trypan Blue or MTT assay) to choose a non-toxic concentration.

  • Initiation of Labeling (t=0):

    • Aspirate the pre-incubation medium from all wells.

    • Quickly wash the cell monolayer once with pre-warmed PBS to remove residual unlabeled precursors.

    • For the t=0 time point, immediately proceed to the quenching step (Part B, Step 1) after the wash.

    • For all other time points, add the pre-warmed ¹³C-GalN labeling medium to the wells and return the plates to the incubator.

  • Time Course Collection: At each designated time point (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h), remove the corresponding plates from the incubator and immediately proceed to the quenching and extraction protocol.[19]

Part B: Quenching and Extraction of Nucleotide Sugars

Causality: Metabolism is incredibly fast. To accurately capture the snapshot of the UDP-sugar pool at a specific moment, enzymatic activity must be halted instantly. Failure to do so will result in artifactual changes in metabolite levels. Cold solvent extraction is a robust method for simultaneous quenching and extraction.

Materials:

  • Extraction Solvent: 80:20 Methanol:Water (v/v), pre-chilled to -80°C.

  • Cell Scraper

  • Microcentrifuge tubes, pre-chilled.

Step-by-Step Protocol:

  • Quenching: Aspirate the labeling medium from the well. Immediately place the plate on a bed of dry ice and add 1 mL of the -80°C extraction solvent.

  • Cell Lysis and Scraping: Incubate the plate at -80°C for 15 minutes to ensure complete protein precipitation and cell lysis. Then, using a pre-chilled cell scraper, scrape the cell lysate into the solvent.

  • Collection: Transfer the entire cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube. Avoid disturbing the pellet.

  • Drying and Storage: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store the dried pellets at -80°C until LC-MS/MS analysis.

Part C: LC-MS/MS Analysis

Causality: UDP-GalNAc and UDP-GlcNAc are structural isomers (epimers) and are highly polar, making their separation challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for retaining and resolving these molecules.[20][21][22] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity and specificity for quantification.[23]

Step-by-Step Protocol:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with ammonium hydroxide).

  • Chromatographic Separation:

    • Inject the sample onto a HILIC column (e.g., an amide-based column).

    • Use a gradient elution from high organic to higher aqueous mobile phase.

    • Trustworthiness: It is crucial to develop a gradient that provides baseline separation of UDP-GalNAc and UDP-GlcNAc to ensure accurate quantification of each pool.[20]

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Set up MRM transitions for both the unlabeled (¹²C) and labeled (¹³C) versions of UDP-GalNAc and UDP-GlcNAc.

    • Self-Validation: Include a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-UTP) spiked into the extraction solvent to control for variations in extraction efficiency and matrix effects.

Table 1: Example LC-MS/MS Parameters for UDP-HexNAc Analysis

ParameterSettingRationale
LC Column HILIC Amide Column (e.g., 2.1 x 100 mm, 1.7 µm)Excellent retention and separation of polar epimers.[20][21]
Mobile Phase A 10 mM Ammonium Acetate, 0.1% NH₄OH in WaterMS-compatible buffer system.
Mobile Phase B AcetonitrileStrong solvent for HILIC.
Gradient 95% B -> 50% B over 10 minOptimized for isomer separation.
Flow Rate 0.3 mL/minStandard for analytical scale columns.
Ionization Mode ESI NegativeUDP-sugars readily form negative ions.
MRM Transitions ¹²C-UDP-HexNAc: 606.1 -> 323.1 (Quantifier), 606.1 -> 403.1 (Qualifier)Specific precursor-product ion pairs for confident identification.
¹³C₆-UDP-HexNAc: 612.1 -> 323.1 (Quantifier), 612.1 -> 403.1 (Qualifier)Mass shift of +6 Da for the fully labeled hexosamine moiety.

Data Analysis and Kinetic Modeling

The raw data from the LC-MS/MS consists of peak areas for each isotopologue at each time point. The goal is to convert this into a turnover rate.

Step 1: Calculate Fractional Enrichment (FE) For each time point, calculate the fractional enrichment of the UDP-GalNAc pool using the peak areas (A) of the labeled (M+6) and unlabeled (M+0) species.

  • FE(t) = A(M+6) / (A(M+0) + A(M+6))

Step 2: Plot and Model the Data Plot the Fractional Enrichment (FE) against time. The data will typically follow a first-order kinetic model, rising exponentially to a steady-state plateau.

  • FE(t) = FE_ss * (1 - e^(-k*t))

Where:

  • FE(t) is the fractional enrichment at time t.

  • FE_ss is the fractional enrichment at steady state.

  • k is the first-order rate constant for turnover (in units of time⁻¹).

The turnover rate constant k can be determined by fitting the experimental data to this equation using non-linear regression analysis software. The half-life (t₁/₂) of the pool can then be calculated as ln(2)/k.

Data_Analysis_Workflow input LC-MS/MS Raw Data (Peak Areas for M+0, M+6) calc_fe Calculate Fractional Enrichment (FE) for each time point input->calc_fe plot Plot FE vs. Time calc_fe->plot fit Non-linear Regression Fit FE(t) = FE_ss * (1 - e^(-k*t)) plot->fit output Determine Rate Constant (k) and Half-life (t₁/₂) fit->output

Caption: Workflow for kinetic data analysis.

Table 2: Example Quantitative Data for Turnover Analysis

Time (hours)Peak Area (¹²C-UDP-GalNAc)Peak Area (¹³C-UDP-GalNAc)Fractional Enrichment
01,540,00000.00
0.51,210,000350,0000.22
1980,000590,0000.38
2710,000830,0000.54
4490,0001,050,0000.68
8360,0001,180,0000.77
16345,0001,200,0000.78

Expert Interpretation:

  • The GALE Epimerase: Remember to perform the same analysis for the UDP-GlcNAc pool. The relative rates of labeling and the steady-state enrichment in both pools provide valuable information about the activity of GALE and the metabolic flux between these two crucial nucleotide sugars.[7][24]

  • Steady-State Enrichment (FE_ss): The reason FE_ss may not reach 1.0 (100%) is due to the continued de novo synthesis of unlabeled UDP-GlcNAc (which is then converted to UDP-GalNAc) from unlabeled glucose in the medium, effectively diluting the ¹³C-label.[10][25] The value of FE_ss can thus provide an estimate of the relative contribution of the salvage pathway versus the de novo pathway to the total pool.

Applications in Research and Drug Development

This powerful technique enables researchers to address a multitude of critical questions:

  • Disease Pathophysiology: Compare the UDP-GalNAc turnover rates in cancer cells versus their healthy counterparts to identify metabolic reprogramming in malignancy.

  • Pharmacodynamics: Quantify how a drug candidate targeting the hexosamine or glycosylation pathways alters the synthesis and consumption of UDP-GalNAc, providing a direct measure of target engagement.

  • Genetic Studies: Assess the functional impact of knocking down or overexpressing key enzymes like GALE or GalNAc-Ts on the dynamics of the entire nucleotide sugar network.

  • Tracing to Glycoproteins: By extending labeling times and employing glycoproteomic techniques, the ¹³C label can be traced from the UDP-sugar pool into the final glycoprotein products, allowing for the study of specific glycan turnover rates.[13]

By providing a quantitative, dynamic measure of a key metabolic node, the use of D(+)-Galactosamine-¹³C is an indispensable tool for advancing our understanding of glycobiology in health and disease.

References

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  • Ito, Y., et al. (2024). Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry. Analytical Methods, 16(2), 167-174. [Link]

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  • Shon, D. J., & Holschbach, M. H. (2021). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. Chemical Society Reviews, 50(5), 3236-3266. [Link]

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  • Zong, L., et al. (2023). Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats. Physiological Research, 72(4), 445-455. [Link]

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Methodological & Application

In Vivo Tracking of Galactosamine-Induced Liver Injury Using ¹³C Isotopes: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling Metabolic Perturbations in Acute Liver Injury

D-galactosamine (GalN) is a well-established hepatotoxic agent that induces a liver injury in animal models that closely mimics human viral hepatitis.[1][2] Its toxicity stems from the specific and exclusive metabolism of GalN in hepatocytes. This process rapidly depletes the intracellular pool of uridine triphosphate (UTP), a critical component for RNA and protein synthesis.[3][4] The sequestration of UTP as UDP-galactosamine and other derivatives effectively halts essential macromolecular synthesis, leading to hepatocyte apoptosis and necrosis.[1][3] Understanding the intricate metabolic reprogramming that occurs during GalN-induced liver injury is paramount for developing effective therapeutic strategies.

Stable isotope tracing with Carbon-13 (¹³C) has emerged as a powerful technique to dynamically track the flow of metabolites through complex biochemical pathways in vivo.[5][6] By introducing a ¹³C-labeled substrate, researchers can trace the journey of the carbon atoms as they are incorporated into downstream metabolites. This provides a quantitative measure of metabolic fluxes and pathway activities, offering a much deeper insight than static metabolomic snapshots.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of ¹³C isotopes to track the metabolic fate of substrates in a GalN-induced liver injury model. We will detail the core principles, provide step-by-step experimental protocols, and offer insights into data interpretation and troubleshooting.

Mechanism of D-Galactosamine Hepatotoxicity and the Rationale for ¹³C Tracing

The hepatotoxicity of D-galactosamine is a direct consequence of its metabolism in the liver. Upon entering hepatocytes, GalN is phosphorylated to galactosamine-1-phosphate, which then reacts with UTP to form UDP-galactosamine. This process effectively "traps" uridine in the form of UDP-hexosamines, leading to a severe depletion of the cellular UTP pool.[8] This UTP deficiency has two major consequences:

  • Inhibition of RNA Synthesis: UTP is a fundamental building block for RNA. Its depletion halts transcription, preventing the synthesis of messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA).[1]

  • Impaired Glycoprotein Synthesis: UTP is also essential for the formation of UDP-glucose and UDP-galactose, which are crucial for the synthesis of glycoproteins and other complex carbohydrates.

The combination of these effects leads to widespread cellular dysfunction, oxidative stress, and ultimately, hepatocyte death.[3] The co-administration of a low dose of lipopolysaccharide (LPS) is often used to sensitize the animals to GalN, leading to a more robust and synchronized liver injury model that involves an inflammatory component.[4][9]

By employing ¹³C-labeled substrates, such as ¹³C-D-galactosamine or ¹³C-glucose, we can directly probe the metabolic disturbances caused by GalN. For instance, tracing ¹³C-GalN can elucidate its rate of uptake and metabolism in the liver. Alternatively, using a more central metabolic tracer like ¹³C-glucose can reveal how the depletion of UTP and subsequent cellular stress impacts central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and anaplerotic pathways.[10][11]

Experimental Design and Workflow

A typical in vivo ¹³C tracing study in a GalN-induced liver injury model follows a well-defined workflow, from animal model induction to data analysis.

experimental_workflow cluster_animal_model Animal Model Preparation cluster_isotope_admin ¹³C Isotope Administration cluster_sampling Sample Collection cluster_analysis Sample Processing & Analysis acclimatization Acclimatization of Mice injury_induction Induction of Liver Injury (D-GalN/LPS Injection) acclimatization->injury_induction tracer_admin In Vivo Administration (e.g., IP Injection, Oral Gavage) injury_induction->tracer_admin tracer_prep Preparation of ¹³C-labeled Substrate Solution tracer_prep->tracer_admin blood_collection Blood Collection (e.g., Cardiac Puncture) tracer_admin->blood_collection quenching Metabolism Quenching (Snap-freezing in Liquid N₂) blood_collection->quenching tissue_harvest Liver Tissue Harvest tissue_harvest->quenching metabolite_extraction Metabolite Extraction from Liver Tissue quenching->metabolite_extraction analytical_platform LC-MS/MS or NMR Analysis metabolite_extraction->analytical_platform data_processing Data Processing & Isotopologue Analysis analytical_platform->data_processing

Figure 1: A generalized workflow for a ¹³C tracer study in a GalN-induced liver injury model.

Detailed Protocols

PART 1: Induction of Acute Liver Injury in Mice

This protocol describes the induction of acute liver injury in mice using a combination of D-galactosamine (GalN) and lipopolysaccharide (LPS).

Materials:

  • D-galactosamine (Sigma-Aldrich, Cat. No. G0500 or equivalent)

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich, Cat. No. L2630 or equivalent)

  • Sterile, pyrogen-free 0.9% saline

  • Male C57BL/6J mice (6-8 weeks old)

  • Sterile syringes and needles (27-30 gauge)

Protocol:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment with ad libitum access to food and water.

  • Preparation of GalN/LPS Solution:

    • Prepare a stock solution of D-galactosamine in sterile saline. A typical concentration is 80 mg/mL. Ensure it is fully dissolved.

    • Prepare a stock solution of LPS in sterile saline. A typical concentration is 5 µg/mL.

    • On the day of the experiment, combine the GalN and LPS solutions to achieve the final desired concentrations for injection. A commonly used dosage is 800 mg/kg D-GalN and 50 µg/kg LPS .[12] The final injection volume should be around 200 µL per mouse.

  • Induction of Liver Injury:

    • Weigh each mouse to accurately calculate the injection volume.

    • Administer the GalN/LPS solution via intraperitoneal (IP) injection.[4][9]

    • A control group of mice should be injected with an equivalent volume of sterile saline.

  • Monitoring: Monitor the mice for signs of distress. The peak of liver injury typically occurs 6-8 hours post-injection.[9]

PART 2: In Vivo Administration of ¹³C-Labeled Substrate

This protocol outlines the administration of a ¹³C-labeled substrate, using [U-¹³C]-glucose as an example. The timing of administration relative to the GalN/LPS injection is a critical experimental parameter to be optimized based on the research question.

Materials:

  • [U-¹³C]-glucose (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Sterile, pyrogen-free 0.9% saline

  • Sterile syringes and needles or oral gavage needles

Protocol Options:

A. Intraperitoneal (IP) Injection:

  • Preparation of ¹³C-Glucose Solution: Prepare a sterile solution of [U-¹³C]-glucose in saline. A typical dose is 2 g/kg body weight .[10]

  • Administration: At the desired time point post-GalN/LPS injection (e.g., 4-6 hours), administer the ¹³C-glucose solution via IP injection.

B. Oral Gavage:

  • Preparation of ¹³C-Glucose Solution: Prepare a solution of [U-¹³C]-glucose in water. A typical dose is 2 g/kg body weight in a volume of approximately 250 µL.[10]

  • Administration: At the desired time point, administer the ¹³C-glucose solution using a blunt-ended oral gavage needle.

C. Tail Vein Infusion (for steady-state labeling):

  • Preparation of ¹³C-Glucose Solution: Prepare a sterile solution of [U-¹³C]-glucose for infusion. This often involves a bolus injection followed by continuous infusion. A sample protocol could be an IP bolus of 0.4 mg/g followed by a continuous tail vein infusion of 0.012 mg/g/min.[11]

  • Administration: This method requires catheterization of the tail vein and an infusion pump. It is technically more demanding but can achieve isotopic steady-state.

PART 3: Sample Collection and Processing

Rapid and proper sample collection is crucial to preserve the metabolic state of the tissue.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Tubes pre-chilled in liquid nitrogen

  • Liquid nitrogen

  • Phosphate-buffered saline (PBS), ice-cold

Protocol:

  • Timing: The time between ¹³C-substrate administration and sample collection should be optimized based on the metabolic pathway of interest. For central carbon metabolism using ¹³C-glucose, time points between 15 and 240 minutes are common.[10]

  • Anesthesia: Anesthetize the mouse (e.g., with isoflurane).

  • Blood Collection: Perform cardiac puncture to collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately at 4°C to separate plasma, and then snap-freeze the plasma in liquid nitrogen.

  • Liver Perfusion (Optional but Recommended): To remove blood contaminants, perfuse the liver with ice-cold PBS through the portal vein until the liver is pale.

  • Liver Tissue Harvest: Quickly excise the liver, rinse with ice-cold PBS, blot dry, and immediately snap-freeze in liquid nitrogen.[13] This step is critical to quench all enzymatic activity.

  • Storage: Store all samples at -80°C until further processing.

PART 4: Metabolite Extraction from Liver Tissue

This protocol is for the extraction of polar metabolites for LC-MS analysis.

Materials:

  • Frozen liver tissue

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or bead mill homogenizer

  • Extraction solvent: 80% methanol (LC-MS grade), pre-chilled to -80°C[13]

  • Centrifuge capable of 4°C and high speeds

Protocol:

  • Tissue Pulverization: Keep the liver tissue frozen in liquid nitrogen and pulverize it into a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.[13]

  • Extraction:

    • Weigh approximately 30-40 mg of the frozen liver powder into a pre-chilled tube.

    • Add the pre-chilled 80% methanol at a fixed ratio (e.g., 1 mL per 40 mg of tissue).[13]

    • Vortex thoroughly and incubate on ice for 60 minutes to allow for complete protein precipitation and metabolite extraction.[13]

  • Centrifugation: Centrifuge the extract at 17,000 x g for 10 minutes at 4°C.[13]

  • Supernatant Collection: Carefully transfer the supernatant (containing the metabolites) to a new tube.

  • Drying and Storage: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). Store the dried metabolite extract at -80°C until analysis.

Analytical Methodologies: LC-MS and NMR

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for analyzing ¹³C-labeled metabolites.

LC-MS/MS Analysis

LC-MS/MS is highly sensitive and can detect a wide range of metabolites.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system is recommended.

  • Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites.

  • Mass Spectrometry: Data is acquired in full scan mode to detect all ions and in targeted MS/MS or Parallel Reaction Monitoring (PRM) mode to confirm the identity of metabolites and their isotopologues.[14]

  • Data Analysis: The raw data is processed to identify peaks and determine the mass isotopologue distribution (MID) for each metabolite of interest. This involves correcting for the natural abundance of ¹³C.[6]

¹³C NMR Spectroscopy

NMR is a non-destructive technique that provides detailed information about the position of the ¹³C label within a molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is ideal for sensitivity.[15]

  • Sample Preparation: The dried metabolite extract is reconstituted in a deuterated solvent (e.g., D₂O) with a known concentration of an internal standard.

  • Data Acquisition: ¹³C NMR spectra are acquired, often with proton decoupling. Specific pulse sequences can be used to enhance the signals of ¹³C-labeled molecules.

  • Data Analysis: The spectra are processed to identify and quantify the signals from ¹³C-labeled metabolites. The position of the ¹³C label provides valuable information about the metabolic pathways involved.[16]

Data Presentation and Interpretation

The primary output of a ¹³C tracer study is the mass isotopologue distribution (MID), which represents the fractional abundance of each isotopologue of a metabolite.

Table 1: Illustrative Mass Isotopologue Distribution (MID) Data for Key Liver Metabolites

MetaboliteIsotopologueControl Group (% Abundance)GalN/LPS Group (% Abundance)
Lactate M+04060
M+153
M+252
M+35035
Citrate M+03055
M+154
M+24530
M+3106
M+4105
Glutamate M+05070
M+153
M+23520
M+352
M+452

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions, the ¹³C tracer used, and the timing of sample collection.

Interpretation:

  • Decreased ¹³C enrichment in the GalN/LPS group: As shown in the illustrative data, a decrease in the abundance of labeled isotopologues (M+1, M+2, etc.) for metabolites in the glycolytic pathway and TCA cycle would suggest a suppression of central carbon metabolism. This could be a consequence of the cellular stress and energy depletion induced by GalN.

  • Changes in specific isotopologue patterns: The specific pattern of ¹³C incorporation can reveal changes in pathway utilization. For example, alterations in the M+2 to M+3 ratio of TCA cycle intermediates can indicate changes in pyruvate carboxylase versus pyruvate dehydrogenase activity.

Metabolic Pathway Visualization

The following diagram illustrates the entry of ¹³C from uniformly labeled glucose into central carbon metabolism.

metabolic_pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_anaplerosis Anaplerosis glucose ¹³C₆-Glucose g6p G6P glucose->g6p f6p F6P g6p->f6p fbp F1,6BP f6p->fbp dhap_g3p DHAP / G3P fbp->dhap_g3p pep PEP dhap_g3p->pep pyruvate ¹³C₃-Pyruvate pep->pyruvate lactate ¹³C₃-Lactate pyruvate->lactate acetyl_coa ¹³C₂-Acetyl-CoA pyruvate->acetyl_coa PDH oaa Oxaloacetate pyruvate->oaa PC citrate ¹³C₂-Citrate acetyl_coa->citrate isocitrate Isocitrate citrate->isocitrate alpha_kg α-Ketoglutarate isocitrate->alpha_kg succinyl_coa Succinyl-CoA alpha_kg->succinyl_coa glutamate Glutamate alpha_kg->glutamate succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate malate->oaa oaa->citrate

Figure 2: Simplified schematic of ¹³C incorporation from uniformly labeled glucose into central carbon metabolism.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low ¹³C enrichment in metabolites - Inefficient delivery of the ¹³C tracer.- Incorrect timing of sample collection.- Rapid turnover and dilution of the tracer pool.- Verify the administration technique (IP, gavage, etc.).- Optimize the time between tracer administration and sample collection.- Consider a continuous infusion protocol for steady-state labeling.
High variability between biological replicates - Inconsistent induction of liver injury.- Variability in sample collection and processing.- Inconsistent food intake before the experiment.- Standardize the GalN/LPS preparation and injection procedure.- Ensure rapid and consistent quenching and extraction of tissues.- Fast the animals for a short period (e.g., 4-6 hours) before the experiment.
Poor chromatographic peak shape or signal intensity in LC-MS - Incomplete protein removal during extraction.- Ion suppression from the biological matrix.- Suboptimal chromatographic conditions.- Ensure complete protein precipitation during extraction.- Consider a solid-phase extraction (SPE) cleanup step.- Optimize the LC gradient and mobile phases.
Contamination with blood metabolites in liver tissue - Incomplete removal of blood from the liver.- Perform liver perfusion with cold PBS before excision.

Conclusion

The in vivo tracking of galactosamine-induced liver injury using ¹³C isotopes offers a powerful approach to dissect the complex metabolic dysregulation that characterizes this pathology. By providing a dynamic view of metabolic fluxes, this technique can help identify key nodes in metabolic pathways that are affected by the hepatotoxic insult. The detailed protocols and guidelines presented in this application note provide a solid foundation for researchers to design and execute robust and informative stable isotope tracing studies. The insights gained from such studies will be invaluable for the development of novel therapeutic interventions for acute liver injury.

References

  • Chen, G., et al. (2021). Butin prevent liver damage triggered by D-galactosamine via regulating lipid peroxidation and proinflammatory cytokines in rodents. Journal of King Saud University - Science, 33(6), 101538.
  • ResearchGate. (n.d.). LC-MS/MS parameters used for 13 C and 15 N labeling experiments. Retrieved from [Link]

  • SMC Laboratories Inc. (n.d.). D-gal/LPS-induced acute liver failure model. Retrieved from [Link]

  • Wang, Y., et al. (2015). A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury.
  • Taylor & Francis Online. (2023). Prior metabolite extraction fully preserves RNAseq quality and enables integrative multi-'omics analysis of the liver metabolic response to viral infection. Retrieved from [Link]

  • Frontiers. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Retrieved from [Link]

  • UKnowledge. (2020). Oral Gavage Delivery of Stable Isotope Tracer for in Vivo Metabolomics. Retrieved from [Link]

  • American Journal of Physiology. (n.d.). In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload. Retrieved from [Link]

  • PMC. (2025). Urinary metabolome dynamics in 13C-labeled mice. Retrieved from [Link]

  • PMC. (2020). Metabolomic Analysis of Liver Tissues for Characterization of Hepatocellular Carcinoma. Retrieved from [Link]

  • PMC. (2020). Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions. Retrieved from [Link]

  • ACS Publications. (2021). Electromembrane Extraction and Mass Spectrometry for Liver Organoid Drug Metabolism Studies. Retrieved from [Link]

  • PMC. (n.d.). Noninvasive Measurement of Murine Hepatic Acetyl-CoA 13C-Enrichment Following Overnight Feeding with 13C-Enriched Fructose and Glucose. Retrieved from [Link]

  • Spandidos Publications. (2020). A mixture of mulberry and silk amino acids protected against D‑galactosamine induced acute liver damage by attenuating oxidative stress and inflammation in HepG2 cells and rats. Retrieved from [Link]

  • Organomation. (n.d.). Metabolomics Sample Preparation. Retrieved from [Link]

  • bioRxiv. (2021). Comparison of extraction methods for intracellular metabolomics. Retrieved from [Link]

  • Journal of King Saud University - Science. (2022). Butin prevent liver damage triggered by D-galactosamine via regulating lipid peroxidation and proinflammatory cytokines in rodents. Retrieved from [Link]

  • Frontiers. (2018). Protective Effects of Costunolide Against D-Galactosamine and Lipopolysaccharide-Induced Acute Liver Injury in Mice. Retrieved from [Link]

  • Oncotarget. (2018). Catalpol protects mice against Lipopolysaccharide/D-galactosamine-induced acute liver injury through inhibiting inflammatory and oxidative response. Retrieved from [Link]

  • bioRxiv. (2023). Effects of aging on glucose and lipid metabolism in mice. Retrieved from [Link]

  • ResearchGate. (n.d.). Liver glucose and glycogen 13 C-isotopomer enrichments from six mice.... Retrieved from [Link]

  • ResearchGate. (n.d.). 13C enrichment percentage of the different metabolite isotopomers after.... Retrieved from [Link]

  • PMC. (n.d.). Spatially resolved characterization of tissue metabolic compartments in fasted and high-fat diet livers. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of liver tissue extraction protocol for untargeted metabolomics analysis by ultra-high-performance liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • bioRxiv. (2020). In vivo metabolite tracing of T cells. Retrieved from [Link]

  • PMC. (2011). Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics. Retrieved from [Link]

  • PMC. (n.d.). Catalpol protects mice against Lipopolysaccharide/D-galactosamine-induced acute liver injury through inhibiting inflammatory and oxidative response. Retrieved from [Link]

  • ATS Journals. (n.d.). LPS Challenge in D-galactosamine–Sensitized Mice Accounts for Caspase-dependent Fulminant Hepatitis, not for Septic Shock. Retrieved from [Link]

  • Springer. (n.d.). Quenching Methods for the Analysis of Intracellular Metabolites. Retrieved from [Link]

  • Springer. (n.d.). Stable Isotope Tracing Experiments Using LC-MS. Retrieved from [Link]

  • eScholarship.org. (n.d.). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. Retrieved from [Link]

  • PMC. (n.d.). Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Galactosamine. Retrieved from [Link]

  • ISMRM. (n.d.). 13C and 31P NMR spectroscopy in perfused mouse liver: A robust functional assay for the assessment of glucagon receptor. Retrieved from [Link]

  • PubMed. (n.d.). Use of 13C nuclear magnetic resonance spectroscopy for the evaluation of hepatic drug-metabolizing enzyme activity in perfused mouse livers. Retrieved from [Link]

  • MDPI. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Retrieved from [Link]

  • PMC. (n.d.). In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions. Retrieved from [Link]

  • Semantic Scholar. (2024). Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation. Retrieved from [Link]

Sources

Application Note: Probing 13C-Labeled Galactosamine in Tissues with Solid-State NMR

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in the study of glycosaminoglycans (GAGs), extracellular matrix (ECM) biology, and tissue-level molecular interactions.

Abstract: This guide provides a comprehensive overview and detailed protocols for the application of solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy to analyze ¹³C-labeled galactosamine within intact tissue samples. Galactosamine, a fundamental component of GAGs like chondroitin sulfate, plays a pivotal role in tissue architecture and signaling. Its study in the native, insoluble tissue environment presents significant analytical challenges. Solid-state NMR offers a unique, non-destructive window into the structure, dynamics, and interactions of galactosamine-containing macromolecules in their functional, solid-state context. We detail a complete workflow, from isotopic labeling strategies and tissue preparation to the implementation of foundational and advanced ssNMR experiments, including Cross-Polarization Magic-Angle Spinning (CP-MAS), Rotational-Echo Double-Resonance (REDOR), and sensitivity-boosting Dynamic Nuclear Polarization (DNP).

The Rationale: Why Solid-State NMR for Galactosamine in Tissues?

Galactosamine-containing GAGs are integral to the structure and function of the extracellular matrix. Their inherent insolubility and complex entanglement within the tissue milieu make them intractable for traditional solution-state NMR or crystallographic methods. Solid-state NMR is uniquely suited to investigate such non-crystalline, immobile systems, providing atomic-level information directly from tissue preparations.[1]

The primary challenge in analyzing endogenous molecules within a complex biological matrix is selectivity and sensitivity. The natural abundance of the NMR-active ¹³C isotope is only 1.1%.[2] Therefore, isotopic labeling —enriching the galactosamine molecules with ¹³C—is essential. This strategy dramatically increases the signal from the molecule of interest, effectively making it "visible" against the vast background of unlabeled biomolecules.[3][4]

This guide will walk you through the process of leveraging ¹³C-labeling and ssNMR to unlock molecular-level insights into galactosamine's role in tissue biology.

Experimental Blueprint: From Isotopic Labeling to Data Acquisition

The successful application of ssNMR to this problem hinges on a meticulously planned workflow. Each stage, from sample generation to the final NMR pulse sequence, is critical for acquiring high-quality, interpretable data.

G cluster_prep Phase 1: Sample Generation & Preparation cluster_nmr Phase 2: ssNMR Analysis Label Isotopic Labeling (e.g., ¹³C-Glucose in cell culture) Harvest Tissue Harvest & Flash Freezing Label->Harvest Grind Cryogenic Grinding Harvest->Grind Pack Rotor Packing Grind->Pack CPMAS 1D ¹³C CP-MAS (Initial Screening & Assignment) Pack->CPMAS Insert into Spectrometer Advanced Advanced Experiments (REDOR, 2D Correlations) CPMAS->Advanced Analysis Data Processing & Structural Interpretation Advanced->Analysis

Figure 2: Conceptual pulse sequence for Cross-Polarization (CP).

Protocol: 1D ¹³C CP-MAS Experiment

  • Setup: Insert the packed rotor into the ssNMR probe and ensure it is spinning stably at the desired MAS rate (e.g., 12 kHz). Tune and match the ¹H and ¹³C channels of the probe.

  • Parameter Optimization:

    • ¹H 90° Pulse: Calibrate the ¹H pulse width.

    • Contact Time: Optimize the duration of the CP spin lock (typically 0.5 - 3 ms). This is the period during which magnetization is transferred from ¹H to ¹³C.

    • Recycle Delay: Set the delay between scans. A value of 1.5 times the ¹H T₁ relaxation time is a good starting point (e.g., 2-5 seconds).

  • Acquisition: Acquire the spectrum with high-power ¹H decoupling during the acquisition period. [5]Decoupling removes ¹H-¹³C dipolar interactions, further sharpening the ¹³C signals.

  • Processing: Fourier transform the resulting Free Induction Decay (FID), phase correct the spectrum, and reference the chemical shift scale (e.g., using adamantane as an external standard).

Data Interpretation: The resulting 1D spectrum will show a series of peaks corresponding to the different carbon environments in the galactosamine residue.

Carbon PositionTypical ¹³C Chemical Shift Range (ppm)
C1 (Anomeric)95 - 105
C250 - 55
C370 - 75
C465 - 70
C572 - 77
C660 - 65
Table 1: Representative ¹³C chemical shifts for galactosamine carbons in a polysaccharide context.
[6]
Advanced Technique: Rotational-Echo Double-Resonance (REDOR) for Distance Measurement

REDOR is a powerful technique for probing the spatial proximity between different types of atoms. It is ideal for investigating how ¹³C-labeled galactosamine interacts with other components of the ECM, such as ¹⁵N-labeled collagen.

The Principle: REDOR measures the dipolar coupling between two heteronuclei (e.g., ¹³C and ¹⁵N), which is inversely proportional to the cube of the distance between them (1/r³). The experiment compares a full-echo signal (S₀), where the ¹³C-¹⁵N coupling is not reintroduced, with a dephased signal (S), where rotor-synchronized pulses on the ¹⁵N channel reintroduce the coupling and reduce the ¹³C signal intensity. The difference (ΔS = S₀ - S) is a direct measure of the coupling strength and thus the internuclear distance. [7][8]

G cluster_S0 S₀ Experiment (Control) cluster_S S Experiment (Dephased) S0_C ¹³C Echo Sequence S0_Result Full Signal (S₀) S0_C->S0_Result S0_N ¹⁵N Channel Idle Analysis Calculate ΔS/S₀ (Proportional to Distance) S0_Result->Analysis S_C ¹³C Echo Sequence S_Result Reduced Signal (S) S_C->S_Result S_N ¹⁵N Dephasing Pulses S_Result->Analysis

Figure 3: The REDOR concept: comparing a control (S₀) and a dephased (S) signal.

Protocol: ¹³C{¹⁵N} REDOR Experiment

  • Sample: A dually labeled sample is required (e.g., tissue containing ¹³C-galactosamine and ¹⁵N-labeled protein).

  • Setup: The experiment is set up similarly to a CP-MAS experiment but incorporates the REDOR pulse train.

  • Acquisition: A series of 2D experiments are typically run, where one dimension is the ¹³C chemical shift and the second dimension is the dephasing time. For each dephasing time, both S₀ and S spectra are acquired.

  • Data Analysis: The REDOR fraction (ΔS/S₀) is calculated for the ¹³C peak of interest and plotted against the dephasing time. This curve is then fit to a theoretical model to extract a precise ¹³C-¹⁵N internuclear distance. [9]

Sensitivity Enhancement: Dynamic Nuclear Polarization (DNP)

For very low concentrations of galactosamine or for studies on minute tissue samples, signal sensitivity can be a major limitation. DNP is a revolutionary technique that can boost ssNMR signal intensities by orders of magnitude. [10][11][12] The Principle: DNP overcomes the primary sensitivity limitation of NMR by harnessing the much larger polarization of electrons. [13]1. A stable organic radical (polarizing agent) is added to the sample in a cryoprotectant solution (e.g., glycerol-water). 2. The sample is cooled to ~100 K. 3. High-power microwaves are used to irradiate the sample at a frequency corresponding to the electron paramagnetic resonance (EPR) of the radical. 4. This electron polarization is transferred to the surrounding nuclei (¹H), dramatically increasing their polarization far beyond the thermal equilibrium level. 5. This hyperpolarization is then transferred from ¹H to ¹³C via standard CP, resulting in a massive signal enhancement. [14]

G DNP Mechanism Microwave Microwave Irradiation Radical Electron Spin (Radical) Microwave->Radical Saturate Proton ¹H Nucleus Radical->Proton Transfer Hyperpolarization Carbon ¹³C Nucleus Proton->Carbon Cross-Polarization (CP)

Figure 4: Simplified schematic of the Dynamic Nuclear Polarization (DNP) process.

Protocol Considerations for DNP-ssNMR:

  • Instrumentation: Requires a specialized DNP-ssNMR spectrometer equipped with a gyrotron (microwave source), waveguide, and a low-temperature MAS probe.

  • Sample Preparation: The powdered tissue must be wetted with a cryoprotecting solution (e.g., 60:30:10 glycerol-d₈:D₂O:H₂O) containing a biradical polarizing agent (e.g., 10-20 mM AMUPol or TEKPol).

  • Experiment: The experiment is run at cryogenic temperatures (~100 K). DNP enhancement factors are monitored, and then a ¹³C CP-MAS experiment is performed with the microwaves on. The resulting signal can be 100-fold to 400-fold stronger than at room temperature without DNP. [11]

Conclusion and Outlook

Solid-state NMR spectroscopy, particularly when combined with ¹³C isotopic labeling, provides an unparalleled tool for the molecular-level investigation of galactosamine in its native tissue environment. The foundational CP-MAS experiment offers a direct look at the chemical environment of the sugar, while advanced techniques like REDOR can precisely map its interactions with neighboring biomolecules. For sensitivity-limited applications, DNP-ssNMR opens the door to studying low-abundance species and utilizing smaller sample volumes. These methods empower researchers to build a more complete and accurate model of the ECM's molecular architecture and function, paving the way for new insights in tissue engineering, disease pathology, and drug development.

References

  • Sauvée, C., et al. (2022). Dynamic Nuclear Polarization for Sensitivity Enhancement in Biomolecular Solid-State NMR. Chemical Reviews, 122(10), 9738-9794. [Link]

  • ACS Publications. (2022). Dynamic Nuclear Polarization for Sensitivity Enhancement in Biomolecular Solid-State NMR. Chemical Reviews. [Link]

  • Schaefer, J. (n.d.). Quantitative rotational-echo double resonance for Carbon-13 spin clusters. PMC. [Link]

  • ResearchGate. (n.d.). Dynamic Nuclear Polarization for Sensitivity Enhancement in Biomolecular Solid-State NMR | Request PDF. [Link]

  • Schaefer, J. (2003). Rotational-echo double resonance of uniformly labeled 13C clusters. Journal of Magnetic Resonance, 163(1), 188-91. [Link]

  • National Resource for Advanced NMR Technology. (n.d.). Dynamic Nuclear Polarization (DNP). [Link]

  • Zhang, T., et al. (n.d.). Detecting biomarkers by dynamic nuclear polarization enhanced magnetic resonance. National Science Review, Oxford Academic. [Link]

  • Wang, Y., et al. (2022). Solid‐State Nuclear Magnetic Resonance (SSNMR) Characterization of Osteoblasts From Mesenchymal Stromal Cell Differentiation to Osteoblast Mineralization. JBMR Plus, 6(12), e10688. [Link]

  • University of Leicester. (n.d.). How to make an NMR sample. [Link]

  • Jaroniec, C. P., et al. (2001). Frequency selective heteronuclear dipolar recoupling in rotating solids: accurate 13C–15N distance measurements in uniformly 13C, 15N-labeled peptides. Journal of the American Chemical Society, 123(15), 3507–3519. [Link]

  • Andreas, L. B., et al. (2021). Transferred-Rotational-Echo Double Resonance. The Journal of Physical Chemistry A, 125(3), 754-769. [Link]

  • Kaźmierski, S., Olejniczak, S., & Potrzebowski, M. J. (2000). 13C high-resolution solid state NMR studies of the structure and dynamics of 1,6:3,4-dianhydro-2-O-tosyl-beta-D-galactopyranose. Solid State Nuclear Magnetic Resonance, 16(3), 131-9. [Link]

  • Andreas, L. B., et al. (2021). Transferred-Rotational-Echo Double Resonance. The Journal of Physical Chemistry A. [Link]

  • Chemistry LibreTexts. (2023). Solid State NMR Experimental Setup. [Link]

  • Schube, A., et al. (2019). Protein sample preparation for solid-state NMR investigations. Progress in Nuclear Magnetic Resonance Spectroscopy, 110, 20-33. [Link]

  • Mao, J., et al. (2019). Quantitative Cross Polarization Magic-Angle Spinning NMR Spectroscopy in Solids. Chinese Journal of Magnetic Resonance, 36(4), 469-486. [Link]

  • University of Ottawa. (2009). The Effect of Magic Angle Spinning and High Power 1H Decoupling on 13C Cross Polarization NMR Experiments. [Link]

  • Åhman, K., et al. (2023). 13C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. Magnetochemistry, 9(8), 191. [Link]

  • Northwestern University. (n.d.). NMR Manual for Cross Polarization Magic Angle Spinning (CPMAS) Experiment. [Link]

  • Li, Y., et al. (2010). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of Biomolecular NMR, 48(2), 71-80. [Link]

  • Norton, R. S. (n.d.). 13C NMR Studies of Intact Cells and Tissue. ISMAR. [Link]

  • Wang, T., et al. (2015). Probing the Molecular Architecture of Arabidopsis thaliana Secondary Cell Walls Using Two- and Three-Dimensional 13C Solid State Nuclear Magnetic Resonance Spectroscopy. Biochemistry, 54(13), 2335-2345. [Link]

  • Igarashi, K., et al. (2007). Structural characterization by 13C-NMR spectroscopy of products synthesized in vitro by polysaccharide synthases using 13C-enriched glycosyl donors: application to a UDP-glucose:(1→3)-β-d-glucan synthase from Saprolegnia monoica. Glycobiology, 17(4), 429-437. [Link]

  • Le Grel, P., et al. (2007). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Chemical Communications, (26), 2715-2717. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Sensitivity 13C NMR for Galactosamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimizing Signal-to-Noise Ratio (SNR) in 13C NMR of Galactosamine Derivatives

Executive Summary

Galactosamine derivatives present unique challenges in Carbon-13 (


C) NMR spectroscopy. Unlike simple organic molecules, these amino sugars exhibit complex rotameric populations, exchangeable protons (amines/hydroxyls) that cause line broadening, and often possess long longitudinal relaxation times (

) for carbonyl and quaternary carbons. This guide moves beyond basic operation, providing a causality-based troubleshooting framework to maximize SNR.

Module 1: Sample Chemistry & Preparation

The most cost-effective SNR gains occur before the sample enters the magnet.

Q1: I have increased concentration to 50mM, but my peaks remain broad and lost in the baseline. Why isn't SNR improving?

Diagnosis: Exchange Broadening & Viscosity Effects. Galactosamine contains a C2-amine and multiple hydroxyls. In typical solvents (DMSO-


 or D

O), intermediate exchange rates of the amine protons or hydrogen bonding networks can broaden signals, effectively lowering the peak height (SNR). Furthermore, high concentrations of sugars increase viscosity, slowing molecular tumbling (

) and broadening lines.

The Solution:

  • pH/pD Adjustment: If in D

    
    O, the amine group (
    
    
    
    ) may be exchanging. Adjusting the pD to ensure the amine is fully protonated (
    
    
    ) or fully deprotonated can arrest exchange. For galactosamine HCl salts, ensure the solution is acidic (pD < 4).
  • Temperature Elevation: Increasing the probe temperature to 300K–320K (solvent permitting) sharpens peaks by increasing the exchange rate to the "fast exchange" limit and reducing viscosity.

Protocol: Variable Temperature Optimization

  • Prepare sample at target concentration.

  • Set probe temperature to 298K. Acquire a 1H spectrum (check water/solvent peak width).

  • Increase temperature in 5K increments (up to 323K for D

    
    O/DMSO).
    
  • Monitor the H-1 (anomeric) doublet. When coupling (

    
    ) becomes resolved and sharp, lock this temperature for 
    
    
    
    C acquisition.
Q2: My quaternary carbons (carbonyls/protecting groups) are invisible, even after 1000 scans.

Diagnosis: Saturation due to


 Relaxation. 
Quaternary carbons and carbonyls in carbohydrate derivatives lack attached protons to facilitate Dipolar relaxation. They have very long 

times (often >5s). If your repetition rate (

+ acquisition time) is too short, these nuclei become saturated.

The Solution: Use a Relaxation Agent. Adding a paramagnetic relaxation agent like Chromium(III) acetylacetonate [Cr(acac)


] provides an efficient relaxation pathway via electron-nuclear dipolar coupling, drastically reducing 

without chemically altering the sugar.

Protocol: Cr(acac)


 Doping 
  • Weigh the galactosamine derivative (e.g., 20 mg).

  • Dissolve in 0.6 mL solvent (CDCl

    
    , Acetone-
    
    
    
    , or DMSO-
    
    
    ). Note: Cr(acac)
    
    
    is not water-soluble; use Cr(EDTA) for D
    
    
    O.
  • Add Cr(acac)

    
     to a final concentration of 20–30 mM  (approx 3-5 mg).
    
  • Action: Reduce relaxation delay (

    
    ) to 1–2 seconds.
    
  • Result: You can accumulate 4x more scans in the same timeframe.

Module 2: Acquisition Parameters & Physics

Optimizing the pulse sequence to exploit the Nuclear Overhauser Effect (NOE).

Q3: Should I use Inverse Gated or Power Gated decoupling for these derivatives?

Diagnosis: NOE vs. Integration Accuracy.

  • Power Gated (WALTZ-16 during acquisition, low power during delay): Maintains NOE (Nuclear Overhauser Effect). Since

    
    C-
    
    
    
    H dipole interaction dominates relaxation in sugars, NOE can boost signal by up to 200% (
    
    
    ).
  • Inverse Gated (Decoupler on only during acquisition): Eliminates NOE. Essential for quantitative integration but sacrifices significant SNR.

The Solution: For structural elucidation (maximizing SNR), always use Power Gated decoupling with NOE. The intensity distortion is acceptable for qualitative analysis.

Comparative Data: Decoupling Modes

ParameterPower Gated (Standard)Inverse Gated (Quant)
Decoupler Status (

)
ON (Low Power)OFF
Decoupler Status (Acq) ON (High Power)ON (High Power)
NOE Enhancement Yes (up to 3x signal)No (1x signal)
SNR Efficiency High Low
Integration Not QuantitativeQuantitative
Rec. for Galactosamine Primary Choice Only for qNMR
Q4: How do I optimize the pulse angle for maximum SNR per unit time?

Diagnosis: The Ernst Angle. Using a


 pulse requires a delay of 

for full recovery. For galactosamine derivatives where

varies, a shorter pulse angle allows for faster repetition rates (more scans).

The Solution: Calculate the Ernst Angle (


) based on the longest 

of interest (usually the carbonyl).

Where

is acquisition time.

Visualizing the Workflow:

NMR_Optimization Start Low SNR in 13C Spectrum Check_Sample Check Sample Prep Start->Check_Sample Check_Solubility Solubility Limit? Check_Sample->Check_Solubility Microprobe Use CryoProbe / Microprobe Check_Solubility->Microprobe Yes (<1mg) Relaxation Add Cr(acac)3 Agent Check_Solubility->Relaxation No (>5mg) Check_Params Acquisition Params Microprobe->Check_Params Relaxation->Check_Params NOE_Check Enable Power Gated NOE Check_Params->NOE_Check Ernst_Angle Optimize Ernst Angle NOE_Check->Ernst_Angle Indirect Switch to HSQC/HMBC Ernst_Angle->Indirect Still Low SNR

Figure 1: Decision matrix for optimizing SNR in galactosamine derivatives. Blue nodes represent analysis steps; Green nodes represent standard optimizations; Yellow represents chemical modification; Red represents method switching.

Module 3: Advanced Techniques (The "Nuclear" Option)

When direct detection fails, leverage the gyromagnetic ratio.

Q5: I have <1 mg of sample. 1D C is impossible. What now?

Diagnosis: Sensitivity Limitations of Direct Detection.


C has a gyromagnetic ratio (

) roughly 1/4 that of

H. Since sensitivity scales with

, direct

C detection is inherently ~32x less sensitive than

H detection.

The Solution: Indirect Detection (HSQC/HMBC). Do not run a 1D


C experiment. Instead, run a 2D 

H-

C HSQC (Heteronuclear Single Quantum Coherence).
  • Mechanism: Magnetization is transferred from

    
    H 
    
    
    
    
    
    C
    
    
    
    
    H. You detect the sensitive proton signal, modulated by the carbon chemical shift.
  • Gain: You can obtain the equivalent of a

    
    C spectrum (via the F1 projection) in 30 minutes that would take 24 hours in 1D mode.
    

Protocol: Multiplicity-Edited HSQC

  • Select pulse sequence: hsqcedetgpsisp2.3 (Bruker standard) or equivalent.

  • Benefit: This differentiates CH/CH

    
     (positive/red) from CH
    
    
    
    (negative/blue).
  • Relevance to Galactosamine: The C6 position is a CH

    
    . The ring carbons (C1-C5) are CH. This sequence instantly assigns the C6 hydroxymethyl group while providing high SNR.
    

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and Pulse Sequences).

  • Reich, H. J. (2023). Relaxation in NMR. University of Wisconsin-Madison Chemistry. (Detailed mechanics of T1 relaxation and Cr(acac)3 usage).

  • Bruker. (n.d.). CryoProbe Technology. (Hardware specifications regarding sensitivity gains).

  • Keeler, J. (2010). Understanding NMR Spectroscopy. Wiley. (Foundational theory on Ernst Angle and SNR).

  • Parella, T. (2004). Pulse sequences for HSQC. Servei de Ressonància Magnètica Nuclear. (Technical breakdown of sensitivity in indirect detection).

Disclaimer: This guide assumes standard safety protocols for handling magnetic fields and chemical reagents. Always consult your facility manager before adding paramagnetic salts to shared probes.

Technical Guide: Stability & Handling of D(+)-Galactosamine-13C Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directives

D(+)-Galactosamine-13C hydrochloride is a high-value, isotopically labeled metabolic tracer. Unlike standard reagents, its stability is governed not just by chemical degradation but by the potential loss of isotopic fidelity through exchange or side reactions if mishandled.

The "Golden Rules" of Stability:

  • Solid State is King: Long-term stability is only guaranteed in the lyophilized, solid hydrochloride salt form at -20°C.

  • The 24-Hour Solution Rule: Aqueous solutions are thermodynamically unstable. They should be prepared immediately before use and never stored for more than 24 hours at 4°C.

  • pH is the Trigger: The hydrochloride salt creates an acidic environment that protects the molecule. Neutralizing the solution (pH > 7) activates the amine group, triggering rapid degradation (browning/polymerization).

Technical Deep Dive: The Mechanics of Instability

To troubleshoot effectively, you must understand why this molecule degrades.

The Protonation Shield

In its supplied form (Hydrochloride salt), the amino group exists as an ammonium ion (


). This protonation is a protective shield. It prevents the nitrogen lone pair from acting as a nucleophile.
  • Scenario A (Acidic/Salt, pH < 5): The molecule is stable because the reactive amine is "locked" by the proton.

  • Scenario B (Neutral/Basic, pH > 7): The amine deprotonates to

    
    . It can now attack the carbonyl carbon of the sugar (or other molecules), leading to Schiff base formation, dimerization (pyrazines), and the characteristic yellow/brown color of degraded amino sugars [1].
    
Visualization: Stability Logic Flow

The following diagram illustrates the critical decision pathways for handling this compound to prevent degradation.

GalactosamineStability Start D(+)-Galactosamine-13C HCl (Solid) Dissolve Dissolution in Water (Resulting pH ~4.0-5.0) Start->Dissolve Prepare Fresh Acidic Acidic Environment (Protonated -NH3+) Dissolve->Acidic Maintain pH < 6 Neutral Neutral/Alkaline Buffer (Free Amine -NH2) Dissolve->Neutral Add Base/PBS Stable STABLE (Short-term) Acidic->Stable Use within 24h Degrade DEGRADATION (Maillard/Pyrazines) Neutral->Degrade Rapid Reaction Stable->Degrade Time > 24h or Temp > 25°C

Caption: Stability logic flow demonstrating the protective role of acidity and the risk of neutralization.

Troubleshooting & FAQs

Q1: My solution turned a faint yellow color after 48 hours. Is it still usable for NMR/MS?

Verdict: NO. Technical Explanation: The yellowing indicates the formation of degradation products, likely heterocyclic nitrogen compounds (pyrazines) or Schiff bases [2]. Even trace degradation can introduce artifact peaks in NMR spectra (particularly in the aromatic region) and ion suppression in Mass Spectrometry. Action: Discard the solution. Prepare a fresh stock from solid.

Q2: Can I autoclave the stock solution to sterilize it?

Verdict: ABSOLUTELY NOT. Technical Explanation: Autoclaving supplies the two things that accelerate amino sugar degradation: high heat (121°C) and pressure. This will cause immediate caramelization and hydrolysis of the glycosidic bonds. Action: Use 0.22 µm syringe filtration (PES or PVDF membrane) for sterilization.

Q3: I need to add this to a cell culture medium (pH 7.4). How do I prevent degradation?

Verdict: Minimize exposure time.[1] Protocol:

  • Dissolve the Galactosamine-13C HCl in water (acidic).

  • Filter sterilize.[2][3]

  • Add to the culture medium immediately prior to the experiment.

  • Do not pre-mix into media and store the media in the fridge. The neutral pH of the media will slowly degrade the compound over days.

Q4: How should I store the solid powder after opening?

Verdict: Desiccated at -20°C. Technical Explanation: The hydrochloride salt is hygroscopic (absorbs moisture from air). Moisture facilitates hydrolysis and clumping. Action:

  • Tighten the cap immediately after use.

  • Wrap the cap in Parafilm.

  • Place the vial inside a secondary container with a desiccant packet (silica gel).

  • Store at -20°C.

Standardized Protocols

Protocol A: Preparation of Stock Solution (50 mg/mL)

Use this protocol for metabolic labeling experiments.

Reagents:

  • D(+)-Galactosamine-13C HCl (Solid)

  • Nuclease-free, LC-MS grade Water

Step-by-Step:

  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

  • Weigh: Weigh the required amount rapidly to minimize moisture uptake.

  • Dissolve: Add water to achieve 50 mg/mL. Vortex gently.

    • Note: The solution should be clear and colorless.

  • Check pH: Spot 2 µL on pH paper. It should be acidic (pH ~4–5). Do not adjust pH unless strictly required by the immediate downstream application.

  • Sterilize: Pass through a 0.22 µm syringe filter.

  • Usage: Use immediately.

Protocol B: Quantitative Solubility Data

Reference values for experimental planning.

SolventSolubility LimitStability WindowRecommended Storage
Water ~100 mg/mL< 24 HoursPrepare Fresh
PBS (pH 7.2) ~10 mg/mL< 6 HoursPrepare Fresh
DMSO ~25 mg/mL1 Month-20°C (Sealed)
Ethanol ~5 mg/mLN/ANot Recommended

Experimental Workflow Diagram

The following Graphviz diagram outlines the correct workflow for receiving, storing, and utilizing the compound to ensure data integrity.

Workflow Receive Receive Shipment (Ambient/Ice Pack) StoreSolid Store Solid -20°C + Desiccant Receive->StoreSolid Equilibrate Equilibrate to RT (Prevent Condensation) StoreSolid->Equilibrate Before Use Weigh Weigh & Dissolve (Water/Buffer) Equilibrate->Weigh Filter Filter Sterilize (0.22 µm) Weigh->Filter Use EXPERIMENTAL USE (Immediate) Filter->Use

Caption: Critical handling workflow from receipt to experimental application.

References

Sources

Validation & Comparative

D(+)-Galactosamine-13C versus radioactive 14C-galactosamine safety and sensitivity

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Sensitivity, and Metabolic Flux Analysis

Executive Summary

The Verdict: The choice between D(+)-Galactosamine-13C (Stable Isotope) and 14C-Galactosamine (Radioisotope) represents a trade-off between detection limits and structural resolution.

  • Choose 14C-Galactosamine if your primary goal is absolute quantification at trace levels (attomole sensitivity) or conducting ADME mass balance studies where total recovery of the drug-derived material is required regardless of chemical structure.

  • Choose D(+)-Galactosamine-13C if your goal is Metabolic Flux Analysis (MFA) , structural elucidation of metabolites, or if you require a non-hazardous workflow compatible with clinical or high-throughput mass spectrometry environments.

Part 1: The Scientific Imperative

Galactosamine (GalN) is a hepatotoxic amino sugar widely used to induce liver injury models (hepatitis) and to study glycoprotein synthesis. The specific labeling of GalN allows researchers to trace its incorporation into the UDP-hexosamine pool, glycogen, and secreted glycoproteins.

The Core Dilemma
Feature14C-Galactosamine (Radioactive) D(+)-Galactosamine-13C (Stable)
Detection Principle Beta-decay (

) measured by Scintillation.[1]
Mass-to-charge ratio (

) or Nuclear Spin.
Primary Output Total Radioactivity (dpm/CPM).Isotopologue Distribution (M+n) & Structure.
Background Noise Near Zero (Ultra-high signal-to-noise).High (1.1% Natural Abundance of 13C).
Information Density Low (Quantification only).High (Quantification + Structure + Flux).
Safety Profile Hazardous (Requires RSO approval).Safe (Bench-top usage).
Part 2: Technical Deep Dive & Sensitivity Analysis
1. Sensitivity Limits (LOD/LOQ)

The fundamental difference lies in the physics of detection.

  • 14C is detected via decay events.[1] A specific activity of 50 mCi/mmol allows detection of femtomoles to attomoles using Accelerator Mass Spectrometry (AMS) or picomoles using Liquid Scintillation Counting (LSC).

  • 13C is detected via mass shift. Because 1.1% of all natural carbon is 13C, the "signal" must rise significantly above this natural background. This limits detection to the nanomole to high-picomole range unless enrichment is >99%.

Table 1: Comparative Sensitivity Data

Parameter14C-GalN (Liquid Scintillation)13C-GalN (LC-MS/MS)13C-GalN (NMR)
Limit of Detection (LOD) ~0.01 - 0.1 dpm/mL (approx. 10

mol)
~1-10 pmol (on column)~1-10

mol
Dynamic Range 4-5 orders of magnitude3-4 orders of magnitude2-3 orders of magnitude
Sample Destructive? Yes (Cocktail mixing)No (if flow cell) / Yes (Ionization)No (Recoverable)
Matrix Interference Quenching (Chemical/Color)Ion SuppressionParamagnetic impurities
2. Metabolic Pathway Visualization

Galactosamine enters the liver and rapidly depletes the UTP pool, trapping uracil nucleotides in UDP-derivatives. The diagram below illustrates the metabolic fate and where the label (13C or 14C) is tracked.[2]

GalN_Metabolism GalN D(+)-Galactosamine (Exogenous) GalN1P GalN-1-Phosphate GalN->GalN1P Galactokinase UDPGalN UDP-Galactosamine (Accumulates/Toxic) GalN1P->UDPGalN GALT (Consumes UTP) UDPGlcN UDP-Glucosamine UDPGalN->UDPGlcN Epimerase UDP_GalNAc UDP-GalNAc UDPGalN->UDP_GalNAc Acetylation Glycogen Glycogen (Incorporation) UDPGlcN->Glycogen Glycogen Synthase Glycoproteins Secreted Glycoproteins UDP_GalNAc->Glycoproteins Glycosyltransferases UTP UTP Pool UTP->UDPGalN Depletion

Figure 1: Hepatic Metabolism of Galactosamine.[3][4] The tracer (13C or 14C) follows the carbon skeleton into UDP-hexosamines and macromolecules. Note the UTP depletion step which causes toxicity.

Part 3: Experimental Workflows
Workflow A: 14C-Galactosamine (Scintillation Counting)

Best for: Mass balance studies (ADME) and total uptake quantification.

  • Preparation: Administer 14C-GalN (typically 5-10

    
    Ci/kg) to the subject.
    
  • Sample Collection: Collect plasma, urine, or tissue homogenates.

  • Solubilization:

    • Tissue:[2][3][5] Digest 100 mg tissue in 1 mL Solvable™ (or equivalent tissue solubilizer) at 50°C for 2 hours.

    • Bleaching: Add 100

      
      L 
      
      
      
      to reduce color quenching.
  • Cocktail Addition: Add 10-15 mL of scintillation cocktail (e.g., Ultima Gold).

  • Counting: Analyze on a Liquid Scintillation Counter (LSC) for 5-10 minutes per sample.

  • Data Correction: Apply Quench Correction Curves (tSIE/AES) to convert CPM (Counts Per Minute) to DPM (Disintegrations Per Minute).

Critical Control: Always run a "Dark Count" (background) and an Internal Standard to verify counting efficiency.

Workflow B: 13C-Galactosamine (LC-MS Flux Analysis)

Best for: Determining the ratio of GalN incorporation vs. endogenous synthesis.

  • Preparation: Administer D(+)-Galactosamine-13C (typically >99% enrichment).

  • Extraction (Metabolite Quenching):

    • Flash freeze tissue in liquid nitrogen.

    • Homogenize in cold Methanol:Acetonitrile:Water (40:40:20) at -20°C.

    • Centrifuge at 14,000 x g for 10 min to pellet proteins.

  • LC-MS/MS Analysis:

    • Inject supernatant onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., amide phase).

    • Mobile Phase: Acetonitrile/Ammonium Acetate buffer gradient.

    • Detection: Triple Quadrupole MS in MRM mode or High-Res Orbitrap.

  • Data Processing:

    • Track the Mass Isotopomer Distribution (MID) .

    • Example: Unlabeled UDP-GalNAc is M+0. 13C-labeled UDP-GalNAc (from GalN) will appear as M+6 (if fully labeled hexose ring is used).

  • Natural Abundance Correction: Use software (e.g., IsoCor) to subtract the natural 1.1% 13C background from the data.

Workflow_Comparison cluster_14C 14C Workflow (Radioactive) cluster_13C 13C Workflow (Stable) Start14 14C-GalN Dosing Sample14 Tissue Homogenate Start14->Sample14 LSC Liquid Scintillation (Destructive) Sample14->LSC Data14 Total DPM (No Structure Info) LSC->Data14 Start13 13C-GalN Dosing Extract13 Metabolite Extraction (MeOH/ACN) Start13->Extract13 LCMS LC-MS/MS or NMR (Separation + Mass) Extract13->LCMS Data13 Isotopologues (M+n) (Flux & Structure) LCMS->Data13

Figure 2: Workflow Comparison.[6] Note that the 13C workflow retains structural information (M+n), while 14C provides aggregate counts.

Part 4: Regulatory & Safety Analysis[7]
14C-Galactosamine (Radioactive)[3][7][8][9]
  • Regulatory: Requires a Radioactive Materials License (RAM). All usage must be authorized by a Radiation Safety Officer (RSO).

  • Waste: Solid and liquid waste must be segregated, stored for decay (if short half-life) or paid disposal (long half-life like 14C,

    
     years).
    
  • PPE: Lab coats, safety glasses, gloves, and Plexiglass shielding (though 14C is a low-energy beta emitter, shielding prevents bremsstrahlung and contamination).

D(+)-Galactosamine-13C (Stable)
  • Regulatory: No specific license required. Treated as a standard chemical reagent.[7]

  • Waste: Standard chemical waste disposal.

  • Clinical Advantage: Can be used in human clinical trials (e.g., breath tests or metabolic profiling) without dosimetry concerns, making it ideal for translational medicine.

References
  • Maley, F., et al. (1968). "The metabolism of D-galactosamine and N-acetyl-D-galactosamine in rat liver." Biochemical Journal.

  • Garner, R.C., et al. (2000). "A validation study comparing accelerator MS and liquid scintillation counting for analysis of 14C-labelled drugs." Journal of Pharmaceutical and Biomedical Analysis.

  • Godin, J.P., et al. (2011). "Applications of stable isotopes in clinical pharmacology." British Journal of Clinical Pharmacology.

  • BenchChem. (2025).[1] "Comparison of LSC and AMS for low-level 14C detection."

  • Park, H., et al. (2020).[4] "D-Galactosamine-Induced Liver Injury Model." Journal of King Saud University - Science.

Sources

Safety Operating Guide

Personal protective equipment for handling D(+)-Galactosamine-13C (hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Hazard

As researchers, we often rely on Safety Data Sheets (SDS) as our primary oracle for risk. However, D(+)-Galactosamine-13C (HCl) presents a unique dichotomy. While many regulatory bodies classify it as "Non-Hazardous" or a mild irritant under GHS standards (due to high LD50 in acute oral toxicity), its biological utility tells a different story.

This compound is specifically utilized in research to induce fulminant hepatic failure by depleting uridine nucleotides. Therefore, treating it as a benign sugar derivative is a critical error. Furthermore, the Carbon-13 (13C) enrichment transforms this from a simple reagent into a high-value asset where isotopic contamination (from natural abundance 12C) is as damaging as chemical degradation.

This guide bridges the gap between regulatory compliance and rigorous scientific prudence.

Biological Mechanism & Risk Assessment

To understand the necessary PPE, one must understand the cellular mechanism. We do not wear protection merely to satisfy a checklist; we wear it to prevent the specific metabolic cascade described below.

The Hepatotoxicity Cascade

Galactosamine is hepatotoxic because it is metabolized exclusively by hepatocytes, acting as a "uracil trap."[1]

GalactosamineMechanism GalN D(+)-Galactosamine-13C GalN1P GalN-1-Phosphate GalN->GalN1P Galactokinase UDP_Deriv Accumulation of UDP-Galactosamine GalN1P->UDP_Deriv UDP-Galactose Uridyltransferase Depletion UTP Depletion (< 1 hour) UDP_Deriv->Depletion UTP_Pool Hepatic UTP Pool UTP_Pool->UDP_Deriv Consumed Inhibition Inhibition of RNA/Protein Synthesis Depletion->Inhibition Necrosis Hepatocellular Necrosis & Apoptosis Inhibition->Necrosis

Figure 1: The mechanism of Galactosamine-induced hepatotoxicity.[2] Note that the depletion of the UTP pool is the critical failure point, leading to transcriptional arrest.

Personal Protective Equipment (PPE) Matrix

Because this compound is a hydrochloride salt, it is a fine particulate. The primary risks are inhalation of dust and surface contamination .

Protection ZoneEquipment StandardScientific Rationale
Respiratory N95 / P2 Respirator (Minimum)Recommended: Work within a Fume Hood or Powder Containment Balance .Prevents inhalation of particulates. Once inhaled, the salt dissolves rapidly in mucous membranes, entering the systemic circulation.
Dermal (Hands) Nitrile Gloves (4 mil minimum).Double-gloving recommended during weighing.The HCl salt is hygroscopic and corrosive to skin upon moisture contact. Double gloving prevents perspiration from compromising the sample (isotopic integrity).
Ocular Chemical Splash Goggles (ANSI Z87.1).Standard safety.[3][4][5][6] Prevents corneal irritation from acidic salt dust.
Body Lab Coat (Buttoned, long sleeve).Prevents accumulation of 13C-labeled dust on street clothes, which risks cross-contamination of future experiments outside the lab.

Operational Protocol: Handling & Solubilization

Pre-Requisite: Ensure the container has equilibrated to room temperature before opening to prevent condensation (water introduces 1H and 16O, but more importantly, hydrolysis risks).

Step 1: The Weighing Environment (Critical for 13C)
  • The Hazard: Static electricity can cause the dry HCl powder to "jump," leading to loss of expensive isotope and potential inhalation.

  • The Fix: Use an anti-static gun or polonium strip near the balance.

  • Protocol:

    • Place a clean weigh boat or volumetric flask inside the balance.

    • Tare the balance.

    • Open the Galactosamine-13C vial inside the containment hood.

    • Transfer using a dedicated spatula (never reuse a spatula used for unlabeled glucose/galactose).

    • Recap the source vial immediately.

Step 2: Solubilization

D(+)-Galactosamine HCl is highly soluble in water (>50 mg/mL).[7]

  • Solvent: Use degassed, LC-MS grade water or buffer.

  • Method: Add solvent slowly to the powder. The dissolution is endothermic; slight cooling may occur.

  • pH Check: The solution will be acidic due to the HCl moiety. If used for cell culture, neutralize carefully with NaOH to pH 7.0–7.4, but monitor osmolarity.

Step 3: Workflow Visualization

HandlingWorkflow Storage Storage: -20°C (Desiccated) Equilibration Warm to RT (30 mins) Storage->Equilibration Prevent Condensation Weighing Weighing (Anti-Static Mode) Equilibration->Weighing In Fume Hood Solubilization Dissolve (Water/Buffer) Weighing->Solubilization Neutralization pH Adjustment (If for Cell Culture) Solubilization->Neutralization Usage Experimental Use Neutralization->Usage

Figure 2: Operational workflow ensuring sample integrity and safety.

Isotopic Integrity (The "13C" Factor)

Handling 13C compounds requires a "Clean Hands" philosophy distinct from radiological safety.

  • No Cross-Contamination: Never open a vial of natural abundance (unlabeled) Galactosamine on the same benchtop simultaneously.

  • Glassware: Use disposable glass vials or dedicated glassware that has been acid-washed to remove carbon residue.

  • Background Check: If performing Mass Spectrometry (MS) or NMR, run a blank solvent check before injecting your 13C sample to ensure the system is free of "ghost" carbon signals.

Disposal & Emergency Procedures

Spills
  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water), then wipe up. Place in a sealed bag.

  • Liquid Spill: Absorb with vermiculite or standard lab absorbent pads.

Waste Disposal

Despite the "non-hazardous" regulatory label often found on SDS, the biological activity dictates specific disposal:

  • Do NOT pour down the drain.[3][8]

  • Segregation: Collect in a container marked "Non-Halogenated Organic Solvents" (if dissolved) or "Solid Chemical Waste."

  • Destruction: The preferred method is chemical incineration equipped with an afterburner and scrubber. This ensures the complete breakdown of the amine structure and HCl salt.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12352209, D-Galactosamine hydrochloride. Retrieved from [Link]

  • Decker, K., & Keppler, D. (1974). Galactosamine hepatitis: key role of the nucleotide deficiency period in the pathogenesis of cell injury and cell death. Reviews of Physiology, Biochemistry and Pharmacology. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.